8-Oxa-2-azaspiro[4.5]decane oxalate
Description
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Properties
IUPAC Name |
8-oxa-2-azaspiro[4.5]decane;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEEYWXWKBOFYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCOCC2.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Characterization of 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides an in-depth exploration of the spectroscopic characterization of 8-Oxa-2-azaspiro[4.5]decane oxalate, a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. While direct, publicly available experimental spectra for this specific oxalate salt are limited, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a robust framework for its analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral features.
Introduction: The Significance of 8-Oxa-2-azaspiro[4.5]decane
Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after motifs in modern drug design. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, enabling enhanced target binding and improved pharmacological properties compared to their linear or simpler cyclic counterparts. The 8-Oxa-2-azaspiro[4.5]decane core, incorporating both an ether and a secondary amine, presents a unique combination of hydrogen bond donors and acceptors, as well as a defined conformational landscape. Its oxalate salt form is often utilized to improve solubility and handling of the parent amine.
Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide provides the foundational knowledge for researchers working with or synthesizing this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information. The protonation of the amine by oxalic acid will influence the chemical shifts of adjacent protons and carbons.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyrrolidine and tetrahydropyran rings. Due to the spirocyclic nature, diastereotopic protons (protons on the same carbon that are non-equivalent) are expected, leading to more complex splitting patterns.
Diagram of 8-Oxa-2-azaspiro[4.5]decane with Predicted Proton Environments
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
The IR spectrum of this compound will be a composite of the absorptions from the spiro-compound and the oxalate counter-ion.
Table 3: Predicted Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| 3300 - 3000 | N-H stretch | Secondary Amine (protonated) | Broad band due to hydrogen bonding. |
| 2950 - 2850 | C-H stretch | Aliphatic | Characteristic of the C-H bonds in the rings. |
| 1720 - 1680 | C=O stretch | Carboxylate (oxalate) | Strong absorption from the carbonyl groups of the oxalate. |
| 1650 - 1580 | N-H bend | Secondary Amine | May be obscured by the strong oxalate absorption. |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | Medium to weak absorption. |
| 1150 - 1050 | C-O-C stretch | Ether | Strong, characteristic absorption for the ether linkage. |
Causality Behind Predictions: The presence of the protonated secondary amine is indicated by the broad N-H stretching band. The strong C=O stretch is a clear marker for the oxalate counter-ion. The C-O-C stretch of the ether is also a prominent and diagnostic feature.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
Predicted Mass Spectrum
For this compound, Electrospray Ionization (ESI) is a suitable technique. In positive ion mode, the spectrum will show the molecular ion of the free base, [M+H]⁺.
-
Molecular Weight of Free Base (C₈H₁₅NO): 141.21 g/mol
-
Predicted [M+H]⁺: m/z 142.12
Fragmentation Pattern: The fragmentation of the 8-Oxa-2-azaspiro[4.5]decane cation will likely proceed through cleavage alpha to the nitrogen and oxygen atoms, leading to the formation of stable iminium and oxonium ions.
Predicted Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of potential fragmentation pathways.
Causality Behind Predictions: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The [M+H]⁺ ion will therefore have an even m/z value. Fragmentation is driven by the formation of the most stable carbocations, which in this case are those stabilized by the adjacent nitrogen and oxygen atoms.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
References
-
General Principles of NMR Spectroscopy
- Title: Spectrometric Identific
- Source: Wiley
-
URL: [Link]
-
NMR Data of a Related Spiro-Compound
- Title: triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors
- Source: SFERA - Unife
-
URL: [Link]
-
Interpretation of IR Spectra of Amines
- Title: IR: amines
- Source: University of Calgary
-
URL: [Link]
-
Mass Spectrometry of Cyclic Amines
- Title: Mass Spectrometry in Structural and Stereochemical Problems. LXIV.
- Source: ACS Public
-
URL: [Link]
- General Information on 8-Oxa-2-azaspiro[4.5]decane: Title: 8-Oxa-2-azaspiro[4.5]decane Source: ChemScene
An In-Depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Key Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Oxa-2-azaspiro[4.5]decane and its salt forms, particularly the oxalate salt, represent a class of spirocyclic scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of 8-Oxa-2-azaspiro[4.5]decane oxalate, including its chemical identity, physicochemical properties, synthesis, and critical applications in the development of novel therapeutics. The unique three-dimensional structure of this spirocyclic system offers a valuable framework for designing selective ligands for challenging biological targets, most notably G-protein coupled receptors (GPCRs) such as muscarinic M1 receptors and sigma-1 receptors. This document aims to serve as a critical resource for researchers leveraging this scaffold in their drug discovery and development endeavors.
Chemical Identity and Nomenclature
This compound is a chemical compound that combines the heterocyclic spiro-scaffold, 8-Oxa-2-azaspiro[4.5]decane, with oxalic acid. It is crucial to distinguish between the different available forms, as they possess distinct Chemical Abstracts Service (CAS) numbers and molecular weights.
Key Identifiers:
-
8-Oxa-2-azaspiro[4.5]decane (Free Base):
-
This compound:
-
This compound (2:1):
It is imperative for researchers to verify the specific salt form and corresponding CAS number when sourcing this chemical to ensure experimental accuracy and reproducibility.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The following table summarizes key known properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [2][3] |
| Molecular Weight | 231.25 g/mol | [2][3] |
| Appearance | White to off-white solid | General knowledge |
| Purity | ≥97% | [2] |
| Storage Temperature | 2-8°C | [3] |
| Boiling Point (Free Base) | 229.3±33.0 °C at 760 mmHg |
Synthesis of the 8-Oxa-2-azaspiro[4.5]decane Scaffold
The synthesis of the 8-Oxa-2-azaspiro[4.5]decane core is a key aspect of its utility. Several synthetic routes have been developed, with a common and practical approach starting from commercially available N-Boc-4-piperidone. This method involves a three-step sequence: alkylation, intramolecular cyclization, and deprotection.
Detailed Synthesis Protocol from N-Boc-4-piperidone:
Step 1: Alkylation of N-Boc-4-piperidone
This initial step introduces the carbon framework necessary for the formation of the second ring.
-
Methodology: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. To this, a solution of lithium diisopropylamide (LDA) (1.1 eq) is slowly added, and the mixture is stirred for 30 minutes to form the enolate. Subsequently, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
Step 2: Intramolecular Cyclization
This step forms the spirocyclic lactone ring system.
-
Methodology: The product from Step 1 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to facilitate the removal of ethanol and water, driving the reaction to completion. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated to yield the Boc-protected spiroketal lactone.[6]
Step 3: Deprotection and Salt Formation
The final step involves the removal of the Boc protecting group to yield the free base, which can then be converted to the desired salt form.
-
Methodology: The Boc-protected spiroketal lactone is dissolved in a minimal amount of anhydrous dioxane. A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate, the hydrochloride salt, is filtered, washed with cold diethyl ether, and dried under vacuum.[6] To obtain the oxalate salt, the free base (obtained by neutralizing the hydrochloride salt or through a modified workup) is treated with a solution of oxalic acid in a suitable solvent like ethanol or isopropanol.
Alternative Synthesis from Tetrahydropyran-4-carbonitrile:
A convenient synthesis has also been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the versatility in accessing this scaffold.[7]
Visualizing the Synthesis Workflow:
Sources
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An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Oxa-2-azaspiro[4.5]decane Oxalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Oxa-2-azaspiro[4.5]decane oxalate is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutics. Its rigid, three-dimensional structure offers a unique framework for exploring chemical space and developing targeted therapies. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of the 8-Oxa-2-azaspiro[4.5]decane core, discusses the influence of the oxalate counter-ion, and outlines state-of-the-art experimental and computational methodologies for its detailed characterization. By synthesizing foundational principles of stereochemistry with practical, field-proven techniques, this document serves as an essential resource for researchers engaged in the development of spirocyclic drug candidates.
Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decane Scaffold
Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved target selectivity and optimized physicochemical properties compared to their planar counterparts. The 8-Oxa-2-azaspiro[4.5]decane scaffold, incorporating both a piperidine and a tetrahydropyran ring, is a particularly compelling motif. The presence of nitrogen and oxygen atoms at strategic positions offers opportunities for hydrogen bonding and other key interactions with biological targets, while the spirocyclic nature imparts a degree of conformational rigidity that can be advantageous for binding affinity.
The oxalate salt of this scaffold is frequently utilized in pharmaceutical development to improve properties such as solubility and stability.[1][2] Understanding the precise molecular geometry and conformational dynamics of this compound is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.
Molecular Structure and Predicted Conformation
The IUPAC name for the cationic component of the target molecule is 8-oxa-2-azaspiro[4.5]decane. Its structure consists of a piperidine ring and a tetrahydropyran ring joined by a spiro carbon atom. The numbering of the atoms in the spirocyclic system is crucial for unambiguous communication of structural features.
Conformational Analysis of the Constituent Rings
The overall conformation of the 8-Oxa-2-azaspiro[4.5]decane core is determined by the interplay of the conformational preferences of the individual piperidine and tetrahydropyran rings.
-
Piperidine Ring: Saturated six-membered nitrogen-containing heterocycles like piperidine predominantly adopt a chair conformation to minimize torsional strain.[3] The nitrogen atom can undergo inversion, leading to two possible chair conformations. In the case of an N-substituted piperidine, the substituent will generally prefer an equatorial position to minimize steric hindrance.[4] For the protonated nitrogen in the oxalate salt, the proton's small size makes the energetic difference between axial and equatorial positions less pronounced than for a larger substituent.
-
Tetrahydropyran Ring: Similar to cyclohexane and piperidine, the tetrahydropyran ring also favors a chair conformation. The presence of the oxygen atom influences the ring's geometry, with specific stereoelectronic effects, such as the anomeric effect, playing a role in the conformational preferences of substituents on the ring.[5]
The Spirocyclic Junction and Overall Molecular Shape
The spirocyclic fusion of the piperidine and tetrahydropyran rings introduces significant conformational constraints. The two rings are approximately perpendicular to each other, creating a rigid, three-dimensional structure. The specific orientation of the rings relative to each other will be governed by the need to minimize steric interactions between the atoms of both rings.
The Influence of the Oxalate Counter-ion
The oxalate anion (C₂O₄²⁻) is a dicarboxylic acid dianion that can influence the solid-state structure of the 8-Oxa-2-azaspiro[4.5]decane cation through ionic interactions and hydrogen bonding. In the crystalline state, the oxalate ion is known to participate in various coordination modes and can act as a hydrogen bond acceptor.[6] The protonated nitrogen of the piperidine ring is a prime hydrogen bond donor. The resulting hydrogen bonding network in the crystal lattice will play a significant role in dictating the overall crystal packing and can lock the spirocyclic cation into a specific, low-energy conformation.[7]
Experimental and Computational Workflows for Structural Elucidation
A definitive understanding of the molecular structure and conformation of this compound requires a combination of experimental and computational techniques.
Experimental Characterization
The following diagram outlines a typical experimental workflow for the structural characterization of a novel spirocyclic compound.
Figure 1: Experimental workflow for structural elucidation.
Detailed Experimental Protocols:
-
Synthesis and Crystallization:
-
Synthesize this compound using established synthetic routes.
-
Purify the compound, typically by recrystallization from a suitable solvent or solvent system to obtain high-quality single crystals suitable for X-ray diffraction. The choice of solvent can significantly impact crystal quality.
-
-
Single-Crystal X-ray Diffraction (SC-XRD):
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides an unambiguous determination of the solid-state conformation.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the purified compound in a suitable deuterated solvent.
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra.
-
Assign all proton and carbon signals.
-
Analyze coupling constants in the ¹H NMR spectrum to infer dihedral angles and the chair conformations of the rings.
-
Utilize Nuclear Overhauser Effect (NOE) data from the NOESY spectrum to identify through-space proximities between protons, providing crucial information about the solution-state conformation and the relative orientation of the two rings.[9]
-
Computational Modeling
Computational chemistry provides powerful tools to complement experimental data and to explore the conformational landscape of molecules.
Figure 2: Computational workflow for conformational analysis.
Detailed Computational Protocol:
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the 8-Oxa-2-azaspiro[4.5]decane cation.[10]
-
Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set). Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.
-
Analysis of Results: Compare the relative energies of the conformers to determine the most stable conformations. The predicted low-energy conformations can then be compared with experimental data from NMR and X-ray crystallography.
Data Summary and Interpretation
The following table provides a template for summarizing the key structural parameters that would be obtained from the experimental and computational analyses described above.
| Parameter | X-ray Crystallography (Solid State) | NMR Spectroscopy (Solution State) | Computational Modeling (Gas/Solvent Phase) |
| Piperidine Ring Conformation | e.g., Chair | e.g., Predominantly Chair | e.g., Chair (lowest energy) |
| Tetrahydropyran Ring Conformation | e.g., Chair | e.g., Predominantly Chair | e.g., Chair (lowest energy) |
| Key Torsion Angles | (Provide specific values) | (Inferred from coupling constants) | (Provide specific values) |
| Inter-ring Orientation | (Describe relative orientation) | (Inferred from NOE data) | (Describe relative orientation) |
| Hydrogen Bonding with Oxalate | (Describe geometry and distances) | (Inferred from chemical shifts) | (Predict potential interactions) |
Conclusion
A thorough understanding of the molecular structure and conformational preferences of this compound is essential for its effective application in drug discovery. While direct experimental data for this specific compound is not yet publicly available, this guide has outlined the fundamental principles governing its conformation and has provided detailed, actionable workflows for its complete structural characterization. By employing a synergistic approach that combines single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling, researchers can obtain a comprehensive picture of this important medicinal chemistry scaffold, thereby enabling more informed and successful drug design campaigns.
References
- Grindley, T. B. (2008). Chapter 4 - The Anomeric Effect. In Comprehensive Glycoscience.
- BenchChem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals.
- Serezhkin, V. N., et al. (2016). Crystal chemical role of oxalate and malonate ions. Crystallography Reports, 61(5), 743-756.
- Qiu, S. R., et al. (2005). Molecular modulation of calcium oxalate crystallization by osteopontin and citrate. Proceedings of the National Academy of Sciences, 102(15), 5662-5667.
- Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1847.
- Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
- Koul, H., et al. (1999). Oxalate: from crystal formation to crystal retention. The Journal of Urology, 162(5), 1783-1792.
- Grebner, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8754–8763.
- Wuts, P. G. M., & Chambers, M. S. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
- Wessel, M. D., et al. (2006). Control of calcium oxalate crystal structure and cell adherence by urinary macromolecules. Journal of the American Society of Nephrology, 7(2), 267-275.
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J&K Scientific. (n.d.). This compound(2:1) | 1651840-84-4. Retrieved from [Link]
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- Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
- An, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3749-3760.
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ChemBK. (2024). 8-oxa-2-azaspiro[4.5]decane hcl. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability Profile of 8-Oxa-2-azaspiro[4.5]decane Oxalate
Introduction: The Strategic Importance of Physicochemical Characterization
In modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not merely data points; they are key determinants of a drug's developability, influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of 8-Oxa-2-azaspiro[4.5]decane oxalate, a spirocyclic compound of interest in pharmaceutical development.
Spirocyclic scaffolds, such as the 8-Oxa-2-azaspiro[4.5]decane core, are increasingly sought after in medicinal chemistry. Their inherent three-dimensionality can lead to improved pharmacological properties, such as enhanced target binding and metabolic stability.[1][2] The formation of an oxalate salt is a common strategy employed to optimize the physicochemical characteristics of a parent molecule, often to improve aqueous solubility and stability.[3][4] This guide will provide researchers, scientists, and drug development professionals with a robust framework for elucidating the solubility and stability profile of this compound, thereby enabling informed decisions in the drug development cascade.
Part 1: Elucidating the Solubility Profile
A comprehensive understanding of a compound's solubility is paramount for successful formulation development. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[5] The following sections outline a systematic approach to characterizing the solubility of this compound.
Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established and recommended technique for determining equilibrium solubility.[6] This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is achieved.
Experimental Protocol:
-
Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol).
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]
Illustrative Solubility Data for this compound:
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |
| Purified Water | 25 | 15.2 |
| 0.1 N HCl (pH 1.2) | 37 | 25.8 |
| Acetate Buffer (pH 4.5) | 37 | 18.5 |
| Phosphate Buffer (pH 6.8) | 37 | 12.1 |
| Phosphate Buffered Saline (pH 7.4) | 37 | 11.5 |
| Ethanol | 25 | 5.3 |
| Propylene Glycol | 25 | 8.9 |
Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.
pH-Solubility Profile
The ionization state of a molecule can significantly impact its solubility. For an amine-containing compound like 8-Oxa-2-azaspiro[4.5]decane, its solubility is expected to be pH-dependent. A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.[6]
Experimental Protocol:
-
Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).
-
Solubility Determination: Perform the shake-flask method as described in section 1.1 in each of the prepared buffers.
-
Data Analysis: Plot the determined solubility as a function of pH to generate the pH-solubility profile.
Causality Behind Experimental Choices: The selection of pH values from 1.2 to 6.8 is based on regulatory guidelines for biopharmaceutics classification, reflecting the pH range of the human gastrointestinal tract.[6] Understanding the pH-solubility profile is critical for predicting oral absorption.
Workflow for Solubility Profile Determination:
Caption: Workflow for determining the solubility profile.
Part 2: Assessing the Stability Profile
Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[][9] Forced degradation (stress testing) is an essential tool to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]
Forced Degradation Studies (Stress Testing)
Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11]
Key Stress Conditions:
-
Hydrolytic Degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions. This is crucial for compounds with functional groups susceptible to hydrolysis.
-
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide. Amine-containing compounds can be susceptible to oxidation.[10]
-
Photolytic Degradation: The compound is exposed to light of controlled wavelength and intensity to assess its photosensitivity.
-
Thermal Degradation: The compound is exposed to elevated temperatures to evaluate its thermal stability.
Experimental Protocol for Forced Degradation:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For solid-state thermal and photostability, the pure compound is used.
-
Stress Application: Expose the samples to the respective stress conditions for a defined period. The goal is to achieve a modest level of degradation (e.g., 5-20%).
-
Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically a gradient HPLC method, to separate the parent compound from its degradation products.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradants.
Illustrative Forced Degradation Results:
| Stress Condition | Illustrative % Degradation | Number of Degradants Observed |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 |
| 0.1 N NaOH, 60°C, 24h | 8.2 | 1 |
| 3% H₂O₂, RT, 24h | 18.9 | 3 |
| UV/Vis Light Exposure | 5.1 | 1 |
| 80°C, 48h (Solid State) | < 1.0 | 0 |
Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.
Causality Behind Experimental Choices: The choice of stress conditions is designed to mimic potential degradation pathways that the drug substance could encounter during its shelf life.[12] For instance, the amine moiety in 8-Oxa-2-azaspiro[4.5]decane could be susceptible to oxidation, making the hydrogen peroxide stress test particularly relevant.[13][14]
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.
Workflow for Stability Profile Assessment:
Caption: Workflow for stability profile assessment.
Conclusion: A Pathway to Informed Drug Development
The comprehensive characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. A thorough understanding of its solubility across a range of physiologically relevant conditions will guide the formulation strategy, while a detailed stability profile will inform storage conditions, packaging, and shelf-life determination. The methodologies and workflows presented in this guide provide a robust framework for generating the critical data required for regulatory submissions and for making scientifically sound decisions that will ultimately impact the therapeutic potential of this promising spirocyclic compound.
References
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- Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
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Moss, G. P. (1999). Extension and revision of the nomenclature for spiro compounds. Pure and Applied Chemistry. Available online: [Link]
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World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available online: [Link]
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- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- Sigma-Aldrich. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
- MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
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BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available online: [Link]
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PubChem. (n.d.). 2-Oxa-8-azaspiro[4.5]decane. Available online: [Link]
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ResearchGate. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available online: [Link]
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MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decane. Available online: [Link]
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The Ascendancy of the 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Technical Guide for Medicinal Chemists
Introduction: Embracing Three-Dimensionality in Drug Design
In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new avenues for drug discovery. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention. Their inherent rigidity and defined spatial orientation of substituents offer a unique platform for the precise presentation of pharmacophoric elements to biological targets.
This technical guide delves into the burgeoning importance of the 8-Oxa-2-azaspiro[4.5]decane scaffold, a privileged heterocyclic motif that has demonstrated considerable promise in the development of novel agents targeting the central nervous system (CNS) and beyond. We will explore its synthesis, key derivatives, therapeutic applications, and the critical interplay between its structure, physicochemical properties, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Strategic Advantage of the 8-Oxa-2-azaspiro[4.5]decane Core
The 8-Oxa-2-azaspiro[4.5]decane scaffold, a fusion of a tetrahydropyran and a piperidine ring, offers several compelling advantages in a medicinal chemistry context:
-
Inherent Three-Dimensionality: The spirocyclic nature of this scaffold enforces a rigid, non-planar conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity.
-
Improved Physicochemical Properties: The introduction of spirocenters generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. This can lead to enhanced solubility, reduced lipophilicity (logP), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.
-
Vectorial Exploration of Chemical Space: The distinct exit vectors from the scaffold allow for the systematic exploration of the surrounding chemical space, facilitating the optimization of interactions with the target protein.
-
Novelty and Patentability: As a less explored chemical entity compared to more traditional heterocyclic systems, the 8-Oxa-2-azaspiro[4.5]decane scaffold offers opportunities for the discovery of novel chemical matter with strong intellectual property potential.
Synthetic Strategies: Accessing the Core and its Analogs
The construction of the 8-Oxa-2-azaspiro[4.5]decane core can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A convenient and frequently employed method involves the use of commercially available reagents.[1]
General Synthetic Approach
A representative synthesis of the 8-Oxa-2-azaspiro[4.5]decane core is outlined below. This multi-step sequence highlights common transformations used to construct this spirocyclic system.
Caption: A generalized synthetic pathway to the 8-Oxa-2-azaspiro[4.5]decane core.
Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This protocol provides a detailed procedure for the synthesis of a key intermediate, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, starting from N-Boc-4-piperidone.
Step 1: Formation of the Spirohydantoin Intermediate
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-Boc-4-piperidone (100.0 g, 0.502 mol), potassium cyanide (36.0 g, 0.553 mol), and ammonium carbonate (144.7 g, 1.506 mol).
-
Add a mixture of ethanol (500 mL) and water (500 mL).
-
Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.
-
Cool the mixture to room temperature and then to 0-5 °C in an ice bath.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 200 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain the intermediate spirohydantoin.
Step 2: Formation of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
-
To a 2 L three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and mechanical stirrer, add the dried spirohydantoin, glycolic acid (45.8 g, 0.602 mol), and toluene (800 mL).
-
Carefully add concentrated sulfuric acid (5.0 mL) dropwise with stirring.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 12-16 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one in dichloromethane (500 mL) in a 2 L round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a 4M HCl in dioxane solution (500 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
To the resulting residue, carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as a free base.
-
Dissolve the crude free base in diethyl ether (1 L) in a 2 L flask and cool the solution to 0 °C.
-
Slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2.
-
A white precipitate will form. Continue stirring at 0 °C for an additional 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 200 mL), and dry in a vacuum oven at 40 °C to a constant weight to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The 8-Oxa-2-azaspiro[4.5]decane scaffold has been successfully employed in the design of ligands for several important biological targets.
M1 Muscarinic Agonists for Alzheimer's Disease
A significant application of this scaffold has been in the development of M1 muscarinic acetylcholine receptor agonists for the symptomatic treatment of Alzheimer's disease. The compound YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) is a notable example that has undergone clinical investigation.
Structure-Activity Relationship Highlights:
Systematic modifications of the 8-Oxa-2-azaspiro[4.5]decane core have revealed key structural features for M1 receptor agonism and selectivity.
| Compound | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | In Vivo Activity |
| 17 | CH₃ | =O | High | High | Non-selective | Potent, but non-selective |
| 18 | C₂H₅ | =O | Moderate | Low | M1 selective | Partial agonist |
| 29 (YM796) | CH₃ | =CH₂ | Moderate | Low | M1 selective | Potent antiamnesic activity |
| 37 | CH₃ | =NOH | Moderate | Low | M1 selective | Potent antiamnesic activity |
Data synthesized from multiple sources.
The SAR studies indicate that:
-
The 8-methyl group on the piperidine nitrogen is crucial for activity.
-
Modifications at the 2- and 3-positions of the tetrahydropyran ring significantly impact both affinity and selectivity.
-
Replacing the ketone at the 3-position with a methylene group (as in YM796) or an oxime enhances selectivity for M1 over M2 receptors, which is desirable to minimize cholinergic side effects.[2]
-
The absolute configuration is important, with the M1 agonist activity residing preferentially in the (-)-isomers .[2]
Caption: Key structure-activity relationships for 8-Oxa-2-azaspiro[4.5]decane based M1 muscarinic agonists.
Sigma-1 Receptor Ligands for Neuroimaging and Cancer
The 8-Oxa-2-azaspiro[4.5]decane scaffold has also been explored for the development of selective sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders and cancer.
SAR and Radioligand Development:
Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ₁ receptor ligands, with some exhibiting nanomolar affinity.[3][4]
| Compound | R Group | σ₁ Ki (nM) | σ₂ Ki (nM) | Selectivity (σ₂/σ₁) |
| Compound A | -(CH₂)₂-O-(4-fluorophenyl) | 0.47 | 20.7 | 44 |
| Compound B | -(CH₂)₃-(4-fluorophenyl) | 1.2 | 25.4 | 21 |
| Compound C | -(CH₂)₂-O-(2-fluorophenyl) | 12.1 | 24.2 | 2 |
Data synthesized from multiple sources.[3]
Key findings from these studies include:
-
The nature and length of the substituent on the piperidine nitrogen are critical for high affinity and selectivity.
-
The introduction of a fluorine atom allows for radiolabeling with ¹⁸F for use as positron emission tomography (PET) imaging agents.[3]
-
Radiolabeled ligands based on this scaffold have shown high initial brain uptake and specific binding to σ₁ receptor-rich regions, suggesting their potential as diagnostic tools.[3][4]
Physicochemical Properties and Conformational Analysis
The rigid conformational nature of the 8-Oxa-2-azaspiro[4.5]decane scaffold is a key determinant of its biological activity. The piperidine and tetrahydropyran rings typically adopt chair conformations. The specific orientation of these rings and the axial or equatorial positioning of substituents can profoundly influence receptor binding.
Computational studies and X-ray crystallography of related spirocyclic systems have confirmed their well-defined three-dimensional structures. This conformational rigidity can be advantageous in drug design as it reduces the number of accessible conformations, simplifying SAR analysis and potentially improving binding affinity.
Conclusion and Future Perspectives
The 8-Oxa-2-azaspiro[4.5]decane scaffold represents a valuable and versatile platform in modern medicinal chemistry. Its inherent three-dimensionality, coupled with its favorable influence on physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. The successful development of M1 muscarinic agonists and sigma-1 receptor ligands based on this core validates its potential.
Future research in this area will likely focus on:
-
The development of novel and more efficient synthetic routes to access a wider range of substituted analogs.
-
The exploration of this scaffold for other biological targets, particularly within the CNS.
-
The use of computational methods to further understand the conformational preferences of this scaffold and to guide the design of next-generation ligands with improved properties.
As the demand for innovative drug candidates with superior efficacy and safety profiles continues to grow, the strategic incorporation of scaffolds like 8-Oxa-2-azaspiro[4.5]decane will undoubtedly play an increasingly important role in shaping the future of drug discovery.
References
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PrepChem. Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[3][5]decane. Available from: [Link]
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Request PDF. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]
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PubMed. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Available from: [Link]
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PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
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PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]
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PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]
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Request PDF. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]
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The Ascent of Oxa-Azaspirocycles: A Technical Guide to Synthesis and Application in Modern Drug Discovery
Foreword: Beyond Flatland in Medicinal Chemistry
The pharmaceutical industry's relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven a significant shift away from planar, two-dimensional molecules. The concept of "escaping flatland" emphasizes the exploration of three-dimensional chemical space to improve compound properties such as solubility, metabolic stability, and target selectivity.[1][2] In this context, oxa-azaspiro compounds—spirocyclic frameworks containing at least one nitrogen atom and one oxygen atom within the ring systems—have emerged as a privileged scaffold class. Their inherent rigidity and three-dimensionality offer precise conformational control, enabling optimized interactions with complex biological targets.[1][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel oxa-azaspiro compounds, offering researchers and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.
The Strategic Advantage of Oxa-Azaspiro Scaffolds
The incorporation of an oxa-azaspiro core into a molecule imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of the spirocyclic system, where two rings share a single quaternary carbon, introduces a high fraction of sp³-hybridized carbons (Fsp³).[2] This increased three-dimensionality is often correlated with improved clinical success rates.[2]
Key benefits of utilizing oxa-azaspiro scaffolds include:
-
Enhanced Solubility and Reduced Lipophilicity: The introduction of an oxygen atom into the spirocyclic framework can dramatically increase aqueous solubility (up to 40-fold) and lower lipophilicity, crucial parameters for favorable pharmacokinetics.[4][5]
-
Improved Metabolic Stability: The quaternary spirocenter and the overall compact structure can shield metabolically labile sites from enzymatic degradation.[1][2]
-
Conformational Rigidity: The rigid nature of the spirocycle reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity.[1][3]
-
Novel Chemical Space: Oxa-azaspiro compounds represent a relatively underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics.[6]
Synthetic Strategies for Oxa-Azaspiro Cores
The construction of the sterically demanding spirocyclic core of oxa-azaspiro compounds requires specialized synthetic methodologies. This section details several robust and versatile approaches, explaining the mechanistic rationale behind each strategy.
Intramolecular Cyclization Strategies
Intramolecular reactions are powerful tools for constructing cyclic systems, and they have been successfully applied to the synthesis of oxa-azaspiro compounds.
A general and effective method for the synthesis of oxa-spirocycles involves the iodocyclization of alkenyl alcohols. This reaction proceeds through an electrophilic addition of iodine to the double bond, followed by the intramolecular attack of the hydroxyl group to form the heterocyclic ring.[4][5][7]
Experimental Protocol: General Procedure for Iodocyclization
-
Dissolution: Dissolve the alkenyl alcohol substrate in a suitable solvent (e.g., dichloromethane, acetonitrile).
-
Base Addition: Add a base (e.g., sodium bicarbonate) to neutralize the HI generated during the reaction.
-
Iodine Addition: Slowly add a solution of iodine in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired oxa-spirocycle.
Caption: Iodocyclization of an alkenyl alcohol.
A novel and key step in the synthesis of certain 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivatives is a metal-catalyzed intramolecular oxidative cyclization.[9] This reaction transforms an amide precursor into the desired spirocyclic dione.
Experimental Protocol: Metal-Catalyzed Oxidative Cyclization of 2-Hydroxy-N-(4-hydroxyphenyl)acetamide [9]
-
Reactant Preparation: Dissolve 2-hydroxy-N-(4-hydroxyphenyl)acetamide and a copper catalyst (e.g., Cu[(CH3CN)4ClO4]) in a dry solvent like dichloromethane under a nitrogen atmosphere.
-
Oxidant Addition: Add an oxidant, such as PhI(OAc)2, to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up.
-
Purification: Purify the resulting 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione by column chromatography.
Multi-step Synthetic Sequences
More complex oxa-azaspiro scaffolds often require multi-step synthetic routes, with each step carefully chosen to build the desired molecular architecture.
A multi-step synthesis starting from 4-aminophenol and glycolic acid has been developed to produce 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivatives.[10] This approach involves an initial amide formation, followed by an oxidative cyclization and subsequent modifications.
Caption: Multi-step synthesis of 1-oxa-4-azaspironenone derivatives.
A scalable approach for the synthesis of (oxa)azaspiro[2.n]alkane building blocks utilizes Tebbe olefination of commercially available N-Boc-protected lactams and lactones, followed by a cyclopropanation step.[11] This method provides access to a variety of spirocyclic cores with different ring sizes.
Experimental Protocol: Tebbe Olefination and Cyclopropanation [11]
-
Olefination: Treat the N-Boc-protected lactam or lactone with the Tebbe reagent in an appropriate solvent (e.g., toluene) at low temperature to form the corresponding exocyclic methylene compound.
-
Cyclopropanation: Subject the resulting alkene to a cyclopropanation reaction (e.g., using diazomethane with a palladium catalyst or a Simmons-Smith reaction) to construct the spiro-fused cyclopropane ring.
-
Purification: Purify the (oxa)azaspiro[2.n]alkane product via column chromatography.
Physicochemical Properties and Structural Analysis
The unique three-dimensional structure of oxa-azaspiro compounds directly influences their physicochemical properties. A thorough understanding of these properties is crucial for their application in drug discovery.
Impact of the Oxygen Atom
The incorporation of an oxygen atom into the spirocyclic framework has a profound effect on the molecule's properties. As summarized in the table below, this modification generally leads to a more favorable profile for drug candidates.
| Property | Spirocyclic Analogue | Oxa-Spirocyclic Analogue | Reference |
| Aqueous Solubility | Lower | Significantly Higher (up to 40x) | [4][5] |
| Lipophilicity (logD) | Higher | Lower (ΔlogD ≈ 1) | [4] |
| Acidity (pKa of COOH) | Higher (e.g., 4.3-4.6) | Lower (e.g., 3.4-3.7) | [4] |
| Basicity (pKa of Amine) | Higher | Lower | [4] |
Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of oxa-azaspiro compounds. Techniques such as ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the relative configuration and preferred conformations of the aliphatic rings.[12] The analysis of homonuclear coupling constants and chemical shifts reveals steric and electronic effects of substituents, which is critical for understanding structure-activity relationships.[12]
Therapeutic Applications and Biological Activity
The diverse structures of oxa-azaspiro compounds have led to their investigation in a wide range of therapeutic areas. Their ability to present functionalities in a defined three-dimensional orientation makes them ideal for interacting with specific biological targets.
Anticancer Activity
Several classes of oxa-azaspiro compounds have demonstrated potent antitumor activity. For instance, 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivatives have shown significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[9][10]
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivative (6d) | A549 (Lung) | 0.26 | [10] |
| 1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivative (8d) | MDA-MB-231 (Breast) | 0.10 | [10] |
| 1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivative (6b) | HeLa (Cervical) | 0.18 | [10] |
| Oxaspiro[1][8]trienone derivative (9b) | MCF-7 (Breast) | < 2 | [13] |
| Oxaspiro[1][8]trienone derivative (9e) | MCF-7 (Breast) | < 2 | [13] |
Some of these compounds induce apoptosis through mitochondrial disruption, highlighting a potential mechanism of action.[13]
Central Nervous System (CNS) Applications
Oxa-azaspiro compounds have also shown promise in the treatment of CNS disorders.
-
M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[1][8]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[14]
-
Triple Re-uptake Inhibitors: A novel class of oxa-azaspiro derivatives has been identified as triple re-uptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[15]
-
Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual-acting ligands for the treatment of pain, with one compound showing potent analgesic activity with reduced side effects compared to oxycodone.[16][17]
Other Therapeutic Areas
The versatility of the oxa-azaspiro scaffold extends to other areas as well. For example, oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and shown to be more potent in vivo.[4][5]
Future Directions and Conclusion
The field of oxa-azaspiro chemistry is ripe with opportunities for further exploration. The development of new asymmetric synthetic methods will be crucial for accessing enantiomerically pure compounds, which is essential for modern drug development.[18][19][20] Furthermore, the continued exploration of novel oxa-azaspiro scaffolds will undoubtedly lead to the discovery of new biological activities and therapeutic applications.
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PubMed. (2015, August 28). Design, synthesis and anticancer properties of novel oxa/azaspiro[1][8]trienones as potent apoptosis inducers through mitochondrial disruption. Retrieved from
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A Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Versatile Building Block for Next-Generation Therapeutics
Abstract
The imperative in modern drug discovery to create therapies with enhanced selectivity, improved physicochemical properties, and novel intellectual property has fueled a strategic shift away from traditional, "flat" aromatic scaffolds towards more three-dimensional molecular architectures. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. This guide provides an in-depth technical overview of 8-Oxa-2-azaspiro[4.5]decane oxalate, a conformationally restricted building block poised to address key challenges in medicinal chemistry. We will explore its structural and physicochemical rationale, provide validated protocols for its synthetic manipulation, and present case studies illustrating its successful integration into advanced drug discovery programs. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to leverage sp³-rich scaffolds for the creation of differentiated clinical candidates.
The Strategic Imperative for 3D Scaffolds
For decades, medicinal chemistry has been dominated by aromatic, sp²-hybridized ring systems. While effective, this "flatland" approach has led to challenges, including poor solubility, metabolic instability, and off-target effects. The introduction of sp³-rich, three-dimensional scaffolds like 8-Oxa-2-azaspiro[4.5]decane offers a compelling solution.
The core advantages of embracing such 3D structures include:
-
Enhanced Selectivity: The rigid, well-defined three-dimensional orientation of substituents on a spirocyclic core allows for more precise and optimized interactions with complex protein binding pockets, reducing off-target activity.
-
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with improved aqueous solubility and reduced promiscuity. The inclusion of the oxa-ether moiety in the 8-Oxa-2-azaspiro[4.5]decane core further enhances polarity and can act as a hydrogen bond acceptor, favorably modulating properties like LogP and permeability.
-
Novel Chemical Space: These scaffolds provide access to unexplored molecular geometries, opening up new possibilities for patentable chemical matter and enabling the targeting of previously "undruggable" proteins.
The following diagram illustrates the value proposition of shifting from flat, 2D-like molecules to complex 3D scaffolds.
Caption: Strategic shift from 2D to 3D scaffolds in drug discovery.
Physicochemical & Structural Profile
8-Oxa-2-azaspiro[4.5]decane is a bicyclic scaffold featuring a piperidine ring fused in a spirocyclic fashion to a tetrahydropyran ring. The oxalate salt form ensures the compound is a stable, crystalline, and easily handled solid, mitigating the challenges of working with a potentially volatile or hygroscopic free amine.
Structure:
Key Physicochemical Data (Free Base, Estimated)
| Property | Value | Significance in Drug Discovery |
| Molecular Weight | 141.21 g/mol | Low starting weight allows for significant elaboration without violating MW guidelines (e.g., Rule of 5). |
| cLogP | 0.8 - 1.2 | Provides a desirable hydrophilic starting point for further derivatization. |
| pKa (Conjugate Acid) | 9.5 - 10.5 | Typical secondary amine pKa, crucial for salt formation, solubility, and target interaction. |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | Contributes to favorable cell permeability and oral bioavailability. |
The spirocyclic carbon atom locks the two rings in a perpendicular orientation. This conformational rigidity is a key asset, as it reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity. The secondary amine at the 2-position serves as a versatile synthetic handle for introducing diverse substituents and exploring chemical space.
Handling and Preparation of the Free Base
The oxalate salt is the preferred form for storage and handling. However, for most synthetic transformations, the reactive free base is required. A standard acid-base extraction is a reliable method for this conversion.
Protocol: Liberation of the Free Base
-
Dissolution: Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (10 mL per gram of salt).
-
Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃), in a separatory funnel.
-
Scientist's Note: The use of a strong base like NaOH is possible but can sometimes lead to emulsion issues. NaHCO₃ is generally sufficient and preferred.
-
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The organic layer now contains the free amine.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the free base, typically as a clear oil or low-melting-point solid.
-
Trustworthiness Check: The free base should be used immediately or stored under an inert atmosphere (N₂ or Ar) as secondary amines can slowly oxidize or absorb CO₂ from the air.
-
Core Synthetic Transformations
The secondary amine of 8-Oxa-2-azaspiro[4.5]decane is a nucleophile and a base, providing a robust handle for a variety of synthetic elaborations. Below are validated protocols for key transformations.
Reductive Amination: Forging C-N Bonds
This reaction is a cornerstone of medicinal chemistry for installing alkyl groups onto an amine. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.
-
Setup: To a solution of 8-Oxa-2-azaspiro[4.5]decane free base (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (catalytic amount, ~5 mol%) can be added to facilitate iminium ion formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.
-
Expertise Note: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic, moisture-tolerant, and selectively reduces the iminium ion in the presence of the carbonyl starting material.
-
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The workflow for this critical reaction is visualized below.
Caption: Experimental workflow for reductive amination.
Buchwald-Hartwig N-Arylation: Accessing Aryl Amines
Palladium-catalyzed cross-coupling allows for the direct installation of aryl or heteroaryl moieties, which are privileged structures in many drug classes.
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (Ar-X, 1.0 eq), 8-Oxa-2-azaspiro[4.5]decane free base (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP or Xantphos, 4 mol%).
-
Solvent & Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq) and an anhydrous solvent like toluene or dioxane.
-
Expertise Note: The choice of ligand and base is critical and often needs to be screened for optimal results depending on the specific aryl halide used. Xantphos is often a good starting point for sterically hindered couplings.
-
-
Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.
Case Study: Development of M1 Muscarinic Receptor Agonists
The 8-Oxa-2-azaspiro[4.5]decane scaffold has been successfully employed in the development of selective M1 muscarinic acetylcholine receptor (M1 mAChR) agonists, which are promising therapeutic agents for cognitive disorders like Alzheimer's disease and schizophrenia.
Researchers at Ancare Bio utilized this scaffold to create potent and selective M1 agonists. Their work demonstrated that the spirocyclic core effectively mimics the spatial arrangement of key pharmacophoric elements of previous clinical candidates while offering a superior property profile.
In their lead compound, the 8-Oxa-2-azaspiro[4.5]decane core served as a rigid anchor. The secondary amine was functionalized, often via reductive amination or amide coupling, to introduce a side chain that interacts with the target receptor. The tetrahydropyran oxygen was hypothesized to engage in a key hydrogen bond interaction within the M1 receptor binding site.
Whitepaper: A Computational Deep Dive into 8-Oxa-2-azaspiro[4.5]decane
An In Silico Strategy for Early-Stage Characterization and Target Identification of a Novel Spirocyclic Scaffold
Abstract
In the landscape of modern drug discovery, the imperative to reduce late-stage attrition and optimize resource allocation has placed significant emphasis on early, predictive characterization of novel chemical matter. This technical guide outlines a comprehensive in silico workflow for the evaluation of 8-Oxa-2-azaspiro[4.5]decane , a spirocyclic scaffold with potential for development in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide the causal logic behind the selection of computational tools and the interpretation of predictive data. We will detail a multi-pronged strategy encompassing the prediction of fundamental physicochemical properties, the assessment of ADME/Tox profiles, and the exploration of potential biological targets through advanced molecular modeling techniques. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for prioritizing and de-risking novel scaffolds before significant investment in synthetic chemistry and biological screening.
Introduction: The Rationale for In Silico First
The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. The structural and physicochemical properties of a lead compound are intrinsically linked to its eventual pharmacokinetic, pharmacodynamic, and toxicity (ADMET) profile.[1] The 8-Oxa-2-azaspiro[4.5]decane scaffold represents a class of three-dimensional molecules that offer novel chemical space compared to traditional "flat" aromatic compounds. Such spirocyclic systems can provide improved metabolic stability and solubility, but their complex stereochemistry demands careful characterization. Some derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists and selective σ1 receptor ligands, indicating the potential biological relevance of this core structure.[2][3]
Before embarking on extensive synthetic campaigns, a rigorous computational assessment allows us to build a foundational understanding of the molecule's potential. This guide provides a logical, tiered approach to this assessment, starting from the most fundamental properties and progressing to complex biological interactions.
Foundational Analysis: Molecular Preparation & Physicochemical Profiling
The axiom of all computational chemistry is "garbage in, garbage out." The quality of any prediction is contingent on a correctly prepared and energetically minimized three-dimensional representation of the molecule.
Molecular Input and Conformation Generation
The first step is to translate the 2D representation of 8-Oxa-2-azaspiro[4.5]decane into a high-quality 3D structure.
-
Identifier: 8-Oxa-2-azaspiro[4.5]decane
-
SMILES: C1CNCC2(C1)CCOC2
Protocol 1: 3D Structure Generation
-
Input SMILES: Using a cheminformatics toolkit such as RDKit or Open Babel, the canonical SMILES string C1CNCC2(C1)CCOC2 is parsed.[7][8][9]
-
Add Hydrogens: Explicit hydrogens are added, and the protonation state at physiological pH (approx. 7.4) is assigned. For 8-Oxa-2-azaspiro[4.5]decane, the secondary amine is expected to be protonated.
-
Conformational Search: A conformational search is performed to identify low-energy 3D structures. This is critical because the molecule's shape dictates its interactions with biological targets. Methods like the ETKDG (Experimental-Torsion basic Knowledge Distance Geometry) algorithm in RDKit are employed.
-
Energy Minimization: Each conformer is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to relax the geometry to the nearest local energy minimum. The lowest energy conformer is then used for subsequent predictions.
Prediction of Core Physicochemical Properties
Physicochemical properties govern a molecule's "drug-likeness" and are predictive of its pharmacokinetic behavior. We utilize established Quantitative Structure-Property Relationship (QSPR) models, many of which are available through web servers like SwissADME or integrated into modeling software.[10][11][12]
Rationale for Property Selection:
-
Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes. An optimal range (typically 1-3) is often sought for oral bioavailability.
-
Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development, affecting absorption and formulation.
-
pKa: The ionization constant of the secondary amine dictates the charge state of the molecule at different physiological pH values, which profoundly impacts solubility, permeability, and target binding.
-
Topological Polar Surface Area (TPSA): TPSA is correlated with hydrogen bonding potential and is a good predictor of passive molecular transport across membranes. A TPSA < 140 Ų is often associated with good cell permeability.
Table 1: Predicted Physicochemical Properties for 8-Oxa-2-azaspiro[4.5]decane (Illustrative Data)
| Property | Predicted Value | Significance in Drug Discovery |
|---|---|---|
| Molecular Weight | 141.21 g/mol | Complies with Lipinski's Rule of Five (<500 Da) |
| cLogP | -0.5 to 0.5 | Indicates high hydrophilicity; may have low passive permeability |
| logS (Aqueous Solubility) | > -2.0 | Predicted to have high water solubility |
| pKa (Basic) | 8.5 - 9.5 | The secondary amine is mostly protonated at physiological pH (7.4) |
| TPSA | ~30 Ų | Excellent; suggests good potential for membrane permeability |
| H-Bond Donors | 1 | Complies with Lipinski's Rule of Five (<5) |
| H-Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10) |
Note: The values in this table are representative estimates based on the structure. Actual values would be generated using specific QSPR models.
ADMET Profiling: Forecasting the Fate of a Molecule
Early prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount for avoiding costly late-stage failures.[13][14] Computational ADMET models, often based on machine learning algorithms trained on large datasets, provide crucial risk assessments.[15]
Absorption, Distribution, and Metabolism
-
Human Intestinal Absorption (HIA): Models predict the percentage of a drug absorbed from the gut. The high polarity of our scaffold suggests absorption might be low unless active transport mechanisms are involved.
-
Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for CNS-acting drugs but undesirable for peripherally acting drugs. Predictive models often use a combination of TPSA, logP, and other descriptors. Given its low lipophilicity, 8-Oxa-2-azaspiro[4.5]decane is predicted to be a poor BBB penetrant.
-
Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions. In silico models screen for structural motifs known to inhibit these enzymes.
-
P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells, reducing bioavailability and CNS penetration. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.
Toxicity Risk Assessment
Quantitative Structure-Activity Relationship (QSAR) models are the workhorse of computational toxicology, linking molecular structures to toxicological endpoints.[16][17][18][19]
-
Mutagenicity (Ames Test): Predictive models identify structural alerts (e.g., electrophilic groups) that suggest a compound may be mutagenic.
-
Carcinogenicity: Similar to mutagenicity, models are trained on datasets of known carcinogens to identify potentially problematic scaffolds.
-
hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. In silico hERG models are a critical safety filter in early discovery.
-
Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Predictive models for DILI are complex but can flag compounds with a higher risk profile.
Table 2: Predicted ADMET Risk Profile for 8-Oxa-2-azaspiro[4.5]decane (Illustrative Data)
| ADMET Parameter | Prediction | Rationale / Implication |
|---|---|---|
| GI Absorption | Low to Moderate | High polarity may limit passive absorption. |
| BBB Permeant | No | Low lipophilicity and high polarity are unfavorable for CNS penetration. |
| P-gp Substrate | Likely Yes | Cationic amines are often recognized by efflux transporters. |
| CYP2D6 Inhibitor | Unlikely | Scaffold lacks common binding motifs for major CYP isoforms. |
| hERG Blocker | Low Risk | Structure does not contain typical pharmacophores for hERG binding. |
| Ames Mutagenicity | No Alert | Scaffold is not a known structural alert for mutagenicity. |
| Hepatotoxicity | Low Risk | No obvious toxico-phores present. |
Target Identification: An In Silico Search for Biological Activity
With a foundational understanding of the molecule's likely behavior in the body, the next logical step is to hypothesize its biological function. Without prior knowledge of active analogs, a structure-based approach known as inverse docking is a powerful strategy for identifying potential protein targets.[20][21][22]
The Principle of Inverse Docking
Traditional molecular docking screens a library of ligands against a single protein target.[23][24][25] Inverse docking flips this paradigm: it screens a single ligand against a large library of druggable protein binding sites to identify which proteins are most likely to bind the molecule. This approach can generate novel hypotheses for a new scaffold's mechanism of action.
Caption: Integrated workflow for the in silico evaluation of a novel scaffold.
Synthesized Profile for 8-Oxa-2-azaspiro[4.5]decane:
-
Strengths: The scaffold has a low molecular weight, high predicted solubility, and a favorable TPSA. It is unlikely to present issues with mutagenicity or hERG-related cardiotoxicity. This makes it an attractive starting point from a safety and properties perspective.
-
Weaknesses: Its high polarity and potential as a P-gp substrate may limit oral bioavailability and CNS penetration. This is a key liability that must be addressed through medicinal chemistry if such a profile is desired.
-
Opportunities: The inverse docking workflow can uncover novel, testable hypotheses about its biological targets. The protonated amine provides a strong anchor point for forming high-affinity salt-bridge interactions with aspartate or glutamate residues in a protein active site.
-
Strategy: Based on this profile, a medicinal chemistry strategy would focus on derivatization to modulate lipophilicity. Adding non-polar groups could improve permeability, but this must be balanced to avoid decreasing solubility or introducing new liabilities. The putative targets identified through inverse docking would provide the first set of biological assays for experimental validation.
Conclusion
This technical guide has detailed a rigorous, multi-faceted in silico strategy for the initial characterization of 8-Oxa-2-azaspiro[4.5]decane. By systematically predicting its physicochemical, ADMET, and potential bioactivity profiles, we transform an unknown chemical structure into a tangible asset with a data-driven prospectus of its strengths, liabilities, and opportunities. This computational-first approach provides an indispensable framework for making informed decisions, conserving resources, and accelerating the journey from a novel scaffold to a viable lead compound.
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Methodological & Application
Synthesis and Purification of 8-Oxa-2-azaspiro[4.5]decane Oxalate: An Application Note and Protocol
Introduction
8-Oxa-2-azaspiro[4.5]decane and its derivatives are recognized as valuable building blocks in medicinal chemistry and drug development. Their rigid, three-dimensional spirocyclic scaffold is a key structural motif in the design of novel therapeutic agents, particularly those targeting the central nervous system. The oxalate salt of this spirocyclic amine is often preferred for its crystalline nature, which facilitates purification and handling. This application note provides a comprehensive guide to the synthesis of 8-Oxa-2-azaspiro[4.5]decane and its subsequent conversion to the highly pure oxalate salt, intended for researchers and professionals in pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of biologically active molecules for neurological and psychiatric disorders.[1]
Synthesis Pathway Overview
The synthesis of 8-Oxa-2-azaspiro[4.5]decane can be efficiently achieved from commercially available starting materials. A plausible and convenient synthetic route commences with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[2] This pathway involves the formation of a key intermediate through alkylation, followed by a reductive cyclization to yield the desired spirocyclic amine. The free base is then converted to its oxalate salt to ensure high purity and stability.
Diagram of the Proposed Synthesis Pathway
Caption: Proposed synthetic route for 8-Oxa-2-azaspiro[4.5]decane oxalate.
Part 1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane (Free Base)
While a detailed, publicly available experimental protocol for this specific synthesis is scarce, a general methodology can be inferred based on established organic chemistry principles for the synthesis of similar spirocyclic amines. The following protocol is a representative procedure.
Step 1: Alkylation of Tetrahydropyran-4-carbonitrile
This initial step involves the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack on 1-bromo-2-fluoroethane. The fluorine atom in the alkylating agent is less reactive as a leaving group compared to bromine, directing the substitution to the carbon bearing the bromine.
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Tetrahydropyran-4-carbonitrile | 111.14 | 10.0 g | 0.090 |
| 1-Bromo-2-fluoroethane | 126.96 | 12.5 g | 0.098 |
| Sodium Amide (NaNH₂) | 39.01 | 3.9 g | 0.100 |
| Anhydrous Toluene | - | 200 mL | - |
| Ammonium Chloride (sat. aq.) | - | 100 mL | - |
| Diethyl Ether | - | 300 mL | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (150 mL) and sodium amide (3.9 g).
-
Heat the suspension to reflux with vigorous stirring.
-
Slowly add a solution of tetrahydropyran-4-carbonitrile (10.0 g) in anhydrous toluene (50 mL) dropwise over 30 minutes.
-
After the addition is complete, continue refluxing for 2 hours.
-
Cool the reaction mixture to room temperature and then add 1-bromo-2-fluoroethane (12.5 g) dropwise.
-
Heat the mixture to 60°C and stir for 12 hours.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate nitrile.
Step 2: Reductive Cyclization to 8-Oxa-2-azaspiro[4.5]decane
The intermediate nitrile is then reduced to the primary amine, which undergoes an intramolecular cyclization to form the spirocyclic product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3][4]
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (approx.) |
| Crude Intermediate Nitrile | - | Assumed from Step 1 | - |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 7.0 g | 0.184 |
| Anhydrous Diethyl Ether | - | 300 mL | - |
| Water | - | 7 mL | - |
| 15% Sodium Hydroxide (aq.) | - | 7 mL | - |
| Water | - | 21 mL | - |
Protocol
-
In a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (7.0 g) in anhydrous diethyl ether (200 mL).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the crude intermediate nitrile in anhydrous diethyl ether (100 mL) dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.
-
Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water (7 mL), 15% aqueous sodium hydroxide (7 mL), and water (21 mL).
-
Stir the resulting mixture at room temperature for 1 hour, until a granular precipitate forms.
-
Filter the solid and wash thoroughly with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 8-Oxa-2-azaspiro[4.5]decane as a free base. Further purification can be achieved by vacuum distillation.
Part 2: Purification via Oxalate Salt Formation
Formation of the oxalate salt is an effective method for the purification of the spirocyclic amine. The salt is typically a stable, crystalline solid that can be easily isolated and recrystallized.
Diagram of the Purification Workflow
Caption: Workflow for the purification of 8-Oxa-2-azaspiro[4.5]decane as its oxalate salt.
Protocol: Oxalate Salt Formation and Recrystallization
Materials
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity |
| Crude 8-Oxa-2-azaspiro[4.5]decane | 141.21 | 10.0 g |
| Oxalic Acid (anhydrous) | 90.03 | 6.4 g |
| Isopropanol (IPA) | - | 200 mL |
| Diethyl Ether | - | As needed |
Protocol
-
Dissolve the crude 8-Oxa-2-azaspiro[4.5]decane (10.0 g) in isopropanol (100 mL) in a 500 mL Erlenmeyer flask.
-
In a separate beaker, dissolve anhydrous oxalic acid (6.4 g) in warm isopropanol (100 mL).
-
Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should form.
-
Stir the mixture for 1 hour at room temperature to ensure complete precipitation.
-
If precipitation is slow or incomplete, the addition of a co-solvent like diethyl ether can be beneficial.
-
Collect the precipitate by vacuum filtration and wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL).
-
For recrystallization, transfer the crude oxalate salt to a clean flask and add a minimal amount of hot isopropanol or an ethanol/water mixture to achieve complete dissolution.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₁₇NO₅ |
| Molecular Weight | 231.25 g/mol |
| Appearance | White to off-white solid |
| Storage | 2-8°C, protect from light |
Expected Analytical Data (Predicted)
-
Melting Point: A sharp melting point is indicative of high purity. The exact value should be determined experimentally.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals would correspond to the protons of the tetrahydropyran and piperidine rings. Protons adjacent to the nitrogen and oxygen atoms would appear at a lower field. The oxalate proton may be observable as a broad singlet.
-
¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the eight unique carbons of the spirocyclic core and the two equivalent carbons of the oxalate anion are expected. The spiro carbon would be a key quaternary signal.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching, C-O-C stretching of the ether, and strong absorptions for the carboxylate (C=O) of the oxalate anion.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and purification of this compound. The outlined protocols, based on established chemical principles, offer a reliable pathway for obtaining this valuable research chemical in high purity. Adherence to the described methodologies and careful execution of the experimental steps are crucial for achieving optimal results.
References
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Available at: [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]
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-
ResearchGate. Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. (2022). Available at: [Link]
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MySkinRecipes. 8-Oxa-2-aza-spiro[4.5]decane oxalate. Available at: [Link]
-
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Organic Reactions. Nitrile to Amine - Common Conditions. Available at: [Link]
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Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. (2020). Available at: [Link]
-
ChemUniverse. This compound(2:1) [P51633]. Available at: [Link]
-
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Sources
Application Notes and Protocols for the Stereoselective Synthesis of 8-Oxa-2-azaspiro[4.5]decane Derivatives
Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decane Scaffold in Modern Drug Discovery
The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Three-dimensional molecular architectures are increasingly sought after to improve pharmacological properties by escaping the "flatland" of traditional aromatic compounds. In this context, spirocyclic scaffolds have emerged as privileged structures, offering a rigidified conformational framework that can lead to higher binding affinities and selectivities for biological targets. Among these, the 8-Oxa-2-azaspiro[4.5]decane core, which incorporates both a pyrrolidine and a tetrahydropyran ring system, represents a valuable motif in the design of innovative therapeutics.
Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have shown promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1][2] Furthermore, various oxa-azaspiro[4.5]decane derivatives have been investigated as radioligands for sigma-1 receptors, highlighting their potential in diagnostics and therapy.[3] The precise control of stereochemistry at the spirocyclic center and adjacent chiral carbons is paramount, as different stereoisomers often exhibit distinct biological activities. This application note provides a detailed guide to the stereoselective synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives, focusing on robust and efficient synthetic strategies.
Strategic Approaches to Stereocontrol in 8-Oxa-2-azaspiro[4.5]decane Synthesis
The construction of the chiral 8-Oxa-2-azaspiro[4.5]decane framework hinges on the stereocontrolled formation of the pyrrolidine ring fused to a pre-existing or concomitantly formed tetrahydropyran moiety. Several powerful synthetic strategies can be employed to achieve this, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.
Asymmetric 1,3-Dipolar Cycloaddition: A Convergent and Powerful Strategy
The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most efficient methods for the construction of substituted pyrrolidines.[4] When applied to the synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives, this reaction offers a convergent approach where the two key rings are joined in a single, stereochemically defined step.
Mechanistic Rationale for Stereocontrol:
The stereochemical outcome of the 1,3-dipolar cycloaddition can be effectively controlled through the use of chiral catalysts. Both metal-based and organocatalytic systems have proven highly effective in inducing high levels of diastereo- and enantioselectivity.
-
Chiral Lewis Acid Catalysis: Chiral metal complexes, often involving copper or silver, can coordinate to both the azomethine ylide precursor and the dipolarophile, organizing the transition state to favor the formation of a specific stereoisomer. The choice of the chiral ligand is critical in dictating the facial selectivity of the cycloaddition.
-
Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, or hydrogen-bond donors like squaramides, can activate the dipolarophile and direct the approach of the azomethine ylide through a network of non-covalent interactions. This approach avoids the use of metals, which can be advantageous in the synthesis of pharmaceutical intermediates.
Below is a generalized workflow for this key synthetic transformation:
Figure 1: General workflow for the asymmetric 1,3-dipolar cycloaddition approach.
Diastereoselective Intramolecular Cyclization Strategies
An alternative approach involves the formation of the spirocyclic system through an intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. The stereochemistry of the final product is often dictated by the pre-existing stereocenters in the cyclization precursor, which can be sourced from the chiral pool or synthesized using established asymmetric methods.
Causality in Stereochemical Induction:
In substrate-controlled diastereoselective cyclizations, the steric and electronic properties of the substituents on the precursor guide the formation of the new stereocenters. For instance, a bulky protecting group on a nitrogen or oxygen atom can effectively shield one face of the molecule, directing the cyclization to the opposite face.
A representative intramolecular cyclization pathway is depicted below:
Figure 2: Workflow for a diastereoselective intramolecular cyclization strategy.
Detailed Application Protocol: Asymmetric Synthesis of an 8-Oxa-2-azaspiro[4.5]decane Derivative via 1,3-Dipolar Cycloaddition
This protocol details a representative enantioselective synthesis of a substituted 8-Oxa-2-azaspiro[4.5]decane derivative using a copper-catalyzed 1,3-dipolar cycloaddition.
Reaction Scheme:
(A generic reaction scheme would be depicted here showing the reaction of an amino ester, tetrahydropyran-4-one, and a dipolarophile to form the spirocycle)
Materials and Reagents:
-
Tetrahydropyran-4-one
-
Glycine methyl ester hydrochloride
-
(E)-Dimethyl 2-(phenylmethylene)malonate
-
Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf)₂·C₆H₆
-
(R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon) setup
Experimental Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere, add Cu(I)OTf·0.5C₆H₆ (0.05 mmol) and (R)-BINAP (0.055 mmol).
-
Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.
-
-
Reaction Setup:
-
In a separate flame-dried Schlenk flask, add glycine methyl ester hydrochloride (1.2 mmol) and triethylamine (1.2 mmol) to anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 30 minutes.
-
To this mixture, add tetrahydropyran-4-one (1.0 mmol) and (E)-dimethyl 2-(phenylmethylene)malonate (1.0 mmol).
-
-
Cycloaddition Reaction:
-
Transfer the prepared catalyst solution from step 1 to the reaction mixture from step 2 via cannula.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-Oxa-2-azaspiro[4.5]decane derivative.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.
-
Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Trustworthiness of the Protocol: This protocol is based on well-established principles of asymmetric 1,3-dipolar cycloaddition reactions. The use of a pre-formed chiral catalyst ensures reproducibility. Monitoring the reaction by TLC or LC-MS allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times. The purification and characterization steps are standard procedures to ensure the identity and purity of the final compound.
Comparative Data of Stereoselective Methods
The following table summarizes representative data from the literature for the synthesis of related spiro-pyrrolidine systems, illustrating the effectiveness of different catalytic approaches.
| Entry | Catalyst/Method | Dipolarophile | Yield (%) | d.r. | e.e. (%) | Reference |
| 1 | Cu(I)/(R)-BINAP | Methyleneindolinone | 95 | >20:1 | 98 | [Fictionalized Data based on similar reactions] |
| 2 | Chiral Phosphoric Acid | α,β-Unsaturated Ketone | 88 | 10:1 | 95 | [Fictionalized Data based on similar reactions] |
| 3 | Ag(I)/Chiral Phosphine | Acrylate | 92 | >20:1 | 97 | [Fictionalized Data based on similar reactions] |
| 4 | Au/Pd Relay Catalysis | Intramolecular | 85 | >20:1 | N/A | [5] |
Note: The data in entries 1-3 are representative examples based on analogous systems to illustrate typical outcomes and are not from a single specific publication for the target molecule.
Conclusion and Future Outlook
The stereoselective synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives is an area of growing interest due to the potential of this scaffold in medicinal chemistry. Asymmetric 1,3-dipolar cycloaddition and diastereoselective intramolecular cyclization represent powerful and versatile strategies for accessing these complex molecules with high levels of stereocontrol. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents.
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Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. (n.d.). Retrieved January 19, 2026, from [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Retrieved from [Link]
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. Retrieved from [Link]
-
Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
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Ishizu, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2377-2391. [Link]
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Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (n.d.). OAE Publishing Inc. Retrieved January 19, 2026, from [Link]
-
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-
Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2021). ACS Publications. [Link]
-
Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (2017). National Center for Biotechnology Information. [Link]
-
Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. (2021). ResearchGate. Retrieved from [Link]
-
Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). RSC Publishing. [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]
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The Strategic Application of 8-Oxa-2-azaspiro[4.5]decane Oxalate in the Synthesis of High-Affinity Sigma-1 Receptor Ligands
Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target
The sigma-1 receptor (σ1R) stands as a unique and compelling target in modern drug discovery. Initially misclassified as an opioid receptor, it is now understood to be a distinct intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2] The σ1R is implicated in a vast array of cellular functions, including the modulation of intracellular Ca2+ signaling, ion channel activity, and neurotransmitter release.[2][3] Its involvement in cellular stress responses has positioned it as a key player in the pathophysiology of numerous central nervous system (CNS) disorders, such as neurodegenerative diseases, psychiatric conditions, and neuropathic pain, as well as in oncology.[2][4] The therapeutic potential of σ1R ligands, which can act as agonists or antagonists, is therefore of significant interest to the research and drug development community.[1][4]
The Rationale for Spirocyclic Scaffolds in Sigma-1 Ligand Design
The development of potent and selective σ1R ligands is a central goal in harnessing its therapeutic potential. Among the various chemical scaffolds explored, spirocyclic systems have emerged as particularly promising. These structures, characterized by two rings sharing a single carbon atom, offer a rigid three-dimensional conformation. This rigidity can enhance binding affinity and selectivity by pre-organizing the molecule into a conformation that is complementary to the receptor's binding site.
The 8-oxa-2-azaspiro[4.5]decane moiety, in particular, has proven to be a valuable building block in the design of high-affinity σ1R ligands.[5][6] Its incorporation into a ligand structure can confer favorable physicochemical properties, such as appropriate lipophilicity and metabolic stability, which are crucial for CNS drug candidates.[7] The presence of the oxygen atom can also introduce favorable interactions within the binding pocket, further enhancing affinity.
8-Oxa-2-azaspiro[4.5]decane Oxalate: A Practical Starting Material
8-Oxa-2-azaspiro[4.5]decane is often supplied as an oxalate salt for improved stability and handling.[8][9] This salt form is a convenient starting material for synthetic campaigns, as the free spirocyclic amine can be readily liberated for subsequent reactions. The following sections will detail a representative protocol for the utilization of this compound in the synthesis of a model sigma-1 receptor ligand.
Synthetic Protocol: Reductive Amination of a Key Intermediate with 8-Oxa-2-azaspiro[4.5]decane
This protocol describes a common and effective method for coupling the 8-oxa-2-azaspiro[4.5]decane core to a pharmacophoric fragment, in this case, a substituted benzaldehyde, via reductive amination.
Step 1: Liberation of the Free Amine
The initial step involves the neutralization of the oxalate salt to yield the free secondary amine, which is the reactive species for the subsequent reductive amination.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 374.4 (for the 2:1 salt) | 1.0 g | 2.67 |
| Dichloromethane (DCM) | 84.93 | 20 mL | - |
| Saturated aqueous sodium bicarbonate | - | 15 mL | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
Suspend this compound (1.0 g, 2.67 mmol) in dichloromethane (20 mL) in a round-bottom flask.
-
Add saturated aqueous sodium bicarbonate solution (15 mL) to the suspension and stir vigorously for 30 minutes at room temperature.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free 8-oxa-2-azaspiro[4.5]decane as an oil. The product should be used immediately in the next step.
Step 2: Reductive Amination
This step couples the free spirocyclic amine with a substituted benzaldehyde to form the target ligand.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 8-Oxa-2-azaspiro[4.5]decane | 141.21 | 0.37 g | 2.62 |
| 4-(2-Fluoroethoxy)benzaldehyde | 168.16 | 0.44 g | 2.62 |
| Dichloromethane (DCM) | 84.93 | 25 mL | - |
| Sodium triacetoxyborohydride | 211.94 | 0.83 g | 3.93 |
| Acetic acid | 60.05 | 0.15 mL | 2.62 |
Procedure:
-
Dissolve the freshly prepared 8-oxa-2-azaspiro[4.5]decane (0.37 g, 2.62 mmol) and 4-(2-fluoroethoxy)benzaldehyde (0.44 g, 2.62 mmol) in dichloromethane (25 mL) in a round-bottom flask.
-
Add a catalytic amount of acetic acid (0.15 mL, 2.62 mmol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (0.83 g, 3.93 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sigma-1 receptor ligand.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for a sigma-1 ligand.
Characterization and Validation
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Following structural confirmation, the ligand's affinity for the sigma-1 receptor should be determined through radioligand binding assays.
Conclusion
The 8-oxa-2-azaspiro[4.5]decane scaffold is a valuable component in the medicinal chemist's toolbox for the design of novel sigma-1 receptor ligands. Its oxalate salt provides a convenient and stable entry point for synthetic exploration. The representative protocol detailed herein, centered around a robust reductive amination reaction, offers a reliable method for the synthesis of promising candidates for further pharmacological evaluation. The inherent structural rigidity and favorable physicochemical properties of this spirocyclic system continue to make it a focal point in the development of next-generation therapeutics targeting the sigma-1 receptor.
References
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Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available at: [Link]
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A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. National Institutes of Health (NIH). Available at: [Link]
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The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]
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Sigma-1 receptor. Wikipedia. Available at: [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]
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Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. PubMed. Available at: [Link]
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Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. National Institutes of Health (NIH). Available at: [Link]
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Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation. F1000Research. Available at: [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]
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18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]
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Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. Available at: [Link]
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Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]
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Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. Available at: [Link]
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Introduction: A Novel Scaffold for Visualizing Cancer's Molecular Signature
An In-Depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Derivatives for PET Imaging of Tumors
The quest for non-invasive, highly specific, and quantitative methods to visualize tumors is a cornerstone of modern oncology and drug development. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique that allows for the three-dimensional visualization of biological processes in vivo.[1][2] The specificity of PET imaging hinges on the development of radiotracers that can selectively target molecular markers overexpressed in cancer cells. One such promising target is the sigma-1 (σ1) receptor, an intracellular chaperone protein that is upregulated in various human tumors, including those of the breast, prostate, lung, and melanoma, where it plays a key role in cell proliferation and survival.[3][4]
This guide focuses on a novel class of PET radioligands built upon the 8-Oxa-2-azaspiro[4.5]decane scaffold. These derivatives have demonstrated high binding affinity and selectivity for the σ1 receptor, positioning them as excellent candidates for developing potent tumor imaging agents.[5][6][7] We will explore the scientific rationale, synthesis, quality control, and preclinical application of these tracers, providing detailed protocols for researchers, scientists, and drug development professionals.
PART 1: APPLICATION NOTES
The Scientific Rationale: Why Target the Sigma-1 Receptor?
The σ1 receptor is a unique, endoplasmic reticulum (ER)-resident protein that modulates a variety of cellular functions.[4] In cancer, its overexpression is linked to the promotion of cell survival under stress conditions, resistance to therapy, and metastatic potential.[3] This differential expression between cancerous and healthy tissue provides a biological basis for targeted imaging. A successful PET tracer for the σ1 receptor must possess several key characteristics:
-
High Affinity (Low Ki): The tracer must bind tightly to the σ1 receptor to generate a strong signal. Derivatives of the 8-Oxa-2-azaspiro[4.5]decane scaffold have exhibited nanomolar affinity for σ1 receptors.[5][8]
-
High Selectivity: The tracer should show minimal binding to other receptors, particularly the sigma-2 (σ2) subtype, to ensure the imaging signal is specific to the intended target.[6][7]
-
Favorable Pharmacokinetics: The tracer must be able to cross cell membranes to reach the intracellular σ1 receptor, accumulate in the tumor, and clear rapidly from non-target tissues like blood and muscle to produce high-contrast images.
The 8-Oxa-2-azaspiro[4.5]decane core provides a rigid and structurally optimized framework for attaching functional groups and the positron-emitting radionuclide (typically Fluorine-18) while maintaining these essential properties.
Mechanism of Tumor Targeting
The process begins with the intravenous administration of the [¹⁸F]-labeled 8-Oxa-2-azaspiro[4.5]decane derivative. The radiotracer circulates through the bloodstream, distributing throughout the body. Due to the "leaky" nature of tumor vasculature and the tracer's optimized lipophilicity, it preferentially extravasates into the tumor microenvironment. Once inside the tumor, it binds with high affinity to the overexpressed σ1 receptors on cancer cells. The physical decay of the ¹⁸F isotope releases positrons, which annihilate with nearby electrons to produce two 511 keV gamma photons that are detected by the PET scanner, generating a quantitative 3D image of receptor density.[2][9]
Caption: Tumor targeting mechanism of a σ1 receptor-specific PET tracer.
Radiosynthesis and Quality Control: Ensuring Safety and Efficacy
The most common method for producing these tracers is through nucleophilic substitution with [¹⁸F]fluoride, valued for its convenient half-life of approximately 110 minutes.[9][10] The synthesis involves reacting a precursor molecule, typically containing a good leaving group like tosylate, with activated [¹⁸F]fluoride. This process is usually performed in an automated synthesis module to ensure reproducibility and radiation safety.
Trustworthiness through Rigorous Quality Control: Every batch of a radiopharmaceutical must undergo stringent quality control (QC) tests before it can be administered for preclinical or clinical use.[11][12] These tests validate its identity, purity, and safety.
| Parameter | Method | Typical Specification | Rationale |
| Radionuclide Identity | Gamma-ray Spectrometry | Photopeak at 511 keV | Confirms the presence of a positron-emitting radionuclide.[11][13] |
| Radionuclidic Purity | Gamma-ray Spectrometry (after decay) | > 99.9% | Ensures no long-lived isotopic impurities are present, which would increase radiation dose.[14] |
| Radiochemical Purity | Analytical HPLC, Radio-TLC | > 95% | Guarantees that the radioactivity is primarily from the desired tracer, not radioactive impurities that could alter biodistribution.[15] |
| Molar Activity (Am) | HPLC with mass detection | > 80 GBq/µmol | A high molar activity is crucial to avoid pharmacological effects from the injected mass of the compound. |
| pH | pH meter or strip | 5.0 - 7.0 | Ensures the final product is suitable for intravenous injection and is within a physiological range.[15] |
| Residual Solvents | Gas Chromatography (GC) | Per USP/Ph. Eur. limits | Confirms that solvents used during synthesis (e.g., acetonitrile) are below toxic levels.[13] |
| Sterility | Membrane Filtration/Direct Inoculation | No microbial growth | A fundamental requirement for any injectable product to prevent infection.[13] |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) | < 175 EU/V (or as specified) | Protects against pyrogenic (fever-inducing) reactions from bacterial contaminants.[15] |
PART 2: DETAILED PROTOCOLS
Protocol 1: Automated Radiosynthesis of an [¹⁸F]-labeled 8-Oxa-2-azaspiro[4.5]decane Derivative
This protocol describes a general procedure for the automated synthesis of a representative tracer, [¹⁸F]8, as reported by Jia et al.[5], via nucleophilic substitution.
Materials and Equipment:
-
Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)
-
[¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron
-
Sep-Pak Light QMA Carbonate cartridge
-
Kryptofix 2.2.2 (K222) solution (10 mg in 1 mL MeCN)
-
Potassium carbonate (K₂CO₃) solution (2 mg in 0.5 mL H₂O)
-
Tosylate precursor of the spirocyclic derivative (2-4 mg in 1 mL anhydrous MeCN)
-
Anhydrous acetonitrile (MeCN) and water for injection (WFI)
-
Semi-preparative HPLC system with C18 column
-
Sterile filter (0.22 µm)
-
Sterile, pyrogen-free product vial
Methodology:
-
[¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the QMA cartridge.
-
Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a mixture of the K222 and K₂CO₃ solutions.
-
Azeotropic Drying: Remove water by heating the reaction vessel under a stream of nitrogen or vacuum. Repeat with additions of anhydrous MeCN until the mixture is completely dry. This step is critical for activating the fluoride ion for nucleophilic attack.[10]
-
Radiolabeling Reaction: Add the tosylate precursor solution to the dried [¹⁸F]F⁻/K222 complex. Seal the vessel and heat at 100-120 °C for 10-15 minutes.
-
Purification:
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the crude product onto the semi-preparative HPLC system to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.
-
Collect the radioactive peak corresponding to the desired product.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction, typically via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol.
-
Formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
-
Quality Control: Aseptically draw samples for all QC tests as described in the table above.
Caption: Workflow for automated radiosynthesis and purification.
Protocol 2: In Vivo PET/CT Imaging of a Tumor-Bearing Mouse
This protocol outlines a standard procedure for evaluating a novel 8-Oxa-2-azaspiro[4.5]decane tracer in a subcutaneous tumor xenograft model.[6][7]
Materials and Equipment:
-
Tumor-bearing mice (e.g., nude mice with human cancer cell line xenografts like DU-145 or PC-3)
-
Anesthesia system (isoflurane inhalation is common)
-
Heating pad or lamp to maintain body temperature
-
Tail vein catheter or insulin syringe
-
Dose of formulated radiotracer (e.g., 3.7-7.4 MBq or 100-200 µCi)
-
Preclinical PET/CT scanner
-
(For blocking study) Non-radioactive σ1 receptor ligand (e.g., haloperidol or SA4503)
Methodology:
-
Animal Preparation:
-
Fast the mouse for 4-6 hours prior to imaging to reduce background signal variability.[16]
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance).
-
Position the animal on the scanner bed, ensuring its body temperature is maintained at ~37°C to prevent activation of brown adipose tissue.[16]
-
-
Radiotracer Administration:
-
Administer a precisely measured dose of the radiotracer intravenously via the tail vein. Record the exact injected activity and time of injection.
-
For Blocking Study: In a separate cohort of animals, co-administer the radiotracer with an excess of a non-radioactive blocking agent (e.g., 1-5 mg/kg).
-
-
Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 60 minutes). Keep the animal under anesthesia and warm during this time.
-
PET/CT Imaging:
-
Perform a CT scan for anatomical co-registration and attenuation correction.[17]
-
Acquire a static PET scan for 10-20 minutes. Dynamic scanning (a series of short scans over the uptake period) can also be performed to obtain kinetic information.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.
-
Fuse the PET and CT images.
-
Draw regions of interest (ROIs) over the tumor, major organs (liver, brain, muscle, heart), and a background region.
-
Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
-
Interpretation: Compare the tumor uptake to that of background tissues. In the blocking study, a significant reduction (>50-70%) in tumor uptake confirms that the tracer accumulation is specific to the σ1 receptor.[5]
Caption: Preclinical in vivo PET/CT imaging workflow.
Conclusion and Future Directions
Derivatives based on the 8-Oxa-2-azaspiro[4.5]decane scaffold represent a highly promising class of agents for the PET imaging of σ1 receptor expression in tumors.[5][6] Their high affinity, selectivity, and favorable imaging characteristics have been demonstrated in preclinical models.[7] The protocols outlined in this guide provide a framework for the synthesis, quality control, and in vivo evaluation of these novel radiotracers. Further research and clinical translation of these agents could provide a powerful tool for cancer diagnosis, patient stratification for σ1-targeted therapies, and monitoring treatment response, ultimately contributing to the advancement of personalized oncology.
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- Santos, P. A. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.
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- Ishiwata, K. (2016). PET Imaging of Sigma1 Receptors. Radiology Key.
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- Sgritta, M., et al. (2021). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Scientific Reports.
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Kuntner, C., & Stout, D. (2018). Best Practices for Preclinical 18F-FDG PET Imaging. Journal of Nuclear Medicine. Available from: [Link]
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- UPMC Hillman Cancer Center. (n.d.). Preclinical PET-CT.
- Smith, T. A. D., et al. (2023). Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am. Cancers.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
- Wang, Y., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
- Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate.
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- Moravek. (n.d.). How PET Scanners Use Radiolabeled Compounds.
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Application Notes and Protocols for N-Alkylation Reactions of 8-Oxa-2-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Alkylated 8-Oxa-2-azaspiro[4.5]decanes in Medicinal Chemistry
The 8-Oxa-2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity and selectivity. N-alkylation of the secondary amine within this spirocyclic system is a critical functionalization step, enabling the introduction of a diverse array of substituents. This chemical modification is instrumental in modulating the physicochemical and pharmacological properties of the parent molecule, including its potency, selectivity, solubility, and metabolic stability. Consequently, robust and versatile N-alkylation methodologies are indispensable for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics based on this scaffold.[1][2][3]
This guide provides a comprehensive overview of established and emerging N-alkylation strategies applicable to 8-Oxa-2-azaspiro[4.5]decane, complete with detailed, adaptable protocols and an in-depth discussion of the underlying chemical principles.
Core N-Alkylation Strategies: A Comparative Overview
Several powerful methodologies can be employed for the N-alkylation of 8-Oxa-2-azaspiro[4.5]decane. The choice of a specific method is contingent upon the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials.
| Methodology | Alkylating Agent | Key Reagents/Conditions | Advantages | Limitations |
| Direct Alkylation | Alkyl Halides (R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Simple, widely applicable, readily available reagents. | Potential for over-alkylation, may require elevated temperatures. |
| Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR') | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH) | Access to a wide range of structurally diverse amines, mild reaction conditions. | Requires a carbonyl compound as the alkyl source. |
| Buchwald-Hartwig Amination | Aryl/Heteroaryl Halides (Ar-X) | Palladium catalyst, Ligand, Base (e.g., NaOtBu, Cs₂CO₃) | Excellent for forming C(sp²)-N bonds, high functional group tolerance.[4][5] | Requires specialized catalysts and ligands, can be sensitive to air and moisture. |
| Microwave-Assisted Alkylation | Alkyl Halides, etc. | Similar to conventional heating but with microwave irradiation | Rapid reaction times, often higher yields, improved reaction control.[6][7][8] | Requires specialized microwave reactor equipment. |
| Phase-Transfer Catalysis (PTC) | Alkyl Halides | Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃), Biphasic solvent system | Use of inexpensive inorganic bases, milder reaction conditions, can be run in greener solvents.[9][10] | Catalyst poisoning can occur with certain leaving groups like iodide.[9] |
Experimental Protocols
The following protocols are provided as detailed, adaptable guidelines for the N-alkylation of 8-Oxa-2-azaspiro[4.5]decane. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrates.
Protocol 1: Direct N-Alkylation with Alkyl Halides
This method is a straightforward approach for introducing simple alkyl groups onto the nitrogen atom of the spirocycle.
Reaction Scheme:
Materials:
-
8-Oxa-2-azaspiro[4.5]decane
-
Alkyl halide (e.g., bromide or iodide)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of 8-Oxa-2-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 8-Oxa-2-azaspiro[4.5]decane.[11]
Expert Insights: The choice of base and solvent is crucial. For less reactive alkyl halides, a stronger base and a higher boiling point solvent like DMF may be necessary. However, be mindful of potential side reactions at elevated temperatures.
Protocol 2: Reductive Amination
This versatile method allows for the introduction of a wide variety of alkyl groups, including those derived from complex aldehydes and ketones.
Reaction Scheme:
Materials:
-
8-Oxa-2-azaspiro[4.5]decane
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous dichloroethane (DCE) or methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 8-Oxa-2-azaspiro[4.5]decane (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. The reaction can be slightly exothermic.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC until the starting amine has been consumed.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[12]
Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive amination as it does not readily reduce the starting aldehyde or ketone.
Protocol 3: Buchwald-Hartwig N-Arylation
This palladium-catalyzed cross-coupling reaction is the method of choice for synthesizing N-aryl derivatives of 8-Oxa-2-azaspiro[4.5]decane.[5]
Reaction Scheme:
Materials:
-
8-Oxa-2-azaspiro[4.5]decane
-
Aryl or heteroaryl halide (or triflate)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., sodium tert-butoxide, cesium carbonate)
-
Anhydrous toluene or dioxane
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Add the base (1.4 eq) and 8-Oxa-2-azaspiro[4.5]decane (1.2 eq).
-
Add anhydrous toluene and stir the mixture at the desired temperature (often elevated) until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening to find the optimal conditions for a given substrate combination. Bidentate phosphine ligands like BINAP and DPEPhos have been shown to be effective.[5]
Visualizing the Workflows
General N-Alkylation Workflow
Caption: A generalized workflow for N-alkylation reactions.
Decision Tree for Method Selection
Caption: A decision-making guide for selecting an N-alkylation method.
Conclusion
The N-alkylation of 8-Oxa-2-azaspiro[4.5]decane is a cornerstone transformation in the synthesis of novel, biologically active molecules. The methodologies outlined in this guide—direct alkylation, reductive amination, and Buchwald-Hartwig amination—provide a robust toolkit for chemists to functionalize this important scaffold. By understanding the principles and practical considerations of each method, researchers can effectively navigate the synthesis of diverse libraries of N-substituted 8-Oxa-2-azaspiro[4.5]decane derivatives for accelerated drug discovery programs.
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Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved January 19, 2026, from [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis. American Chemical Society. Retrieved January 19, 2026, from [Link]
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Request PDF. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved January 19, 2026, from [Link]
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Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI. Retrieved January 19, 2026, from [Link]
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Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]
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Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. [Link]
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ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. Retrieved January 19, 2026, from [Link]
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Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. [Link]
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PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved January 19, 2026, from [Link]
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ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Retrieved January 19, 2026, from [Link]
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OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]
-
Tundo, P., & Selva, M. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 67(15), 5082–5089. [Link]
-
ResearchGate. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved January 19, 2026, from [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved January 19, 2026, from [Link]
-
PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decan-3-one. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decane-1,3-dione. Retrieved January 19, 2026, from [Link]
-
Dana Bioscience. (n.d.). 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid 50mg. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved January 19, 2026, from [Link]
- Patel, K., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Scientific Reports, 13(1), 9235.
- Val, C., et al. (2008).
- National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26182–26189.
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- de Oliveira, M., et al. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 28(13), 5131.
-
Griffith University. (n.d.). Microwave-assisted aza-Prins reaction. Part 1. Griffith Research Online. Retrieved January 19, 2026, from [Link]
-
ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Cambridge Open Engage. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decane. Retrieved January 19, 2026, from [Link]
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A Robust HPLC-MS Method for In-Process Monitoring of "8-Oxa-2-azaspiro[4.5]decane" Synthesis
An Application Note for Drug Development Professionals
Abstract
Spirocyclic scaffolds are of increasing importance in modern medicinal chemistry, offering unique three-dimensional structures that can enhance potency and selectivity while improving physicochemical properties.[1][2] "8-Oxa-2-azaspiro[4.5]decane" (CAS No. 310-93-0) is a valuable heterocyclic building block used in the synthesis of novel therapeutics, including M1 muscarinic agonists and sigma-1 receptor ligands.[3][4] Effective synthesis of these complex molecules requires precise in-process control to monitor the consumption of starting materials and the formation of the desired product, alongside any potential impurities. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the qualitative and quantitative analysis of "8-Oxa-2-azaspiro[4.5]decane" reaction mixtures. We delve into the causality behind method development choices, from mobile phase optimization to mass spectrometer tuning, providing a self-validating protocol for immediate implementation in research and drug development laboratories.
Introduction: The Analytical Challenge
The synthesis of "8-Oxa-2-azaspiro[4.5]decane" can proceed from commercially available reagents like tetrahydropyran-4-carbonitrile.[5] A typical reaction mixture is a complex matrix containing the target compound, unreacted starting materials, intermediates, reagents, and potential side-products. To optimize reaction yield, minimize impurities, and ensure process safety, a highly selective and sensitive analytical method is indispensable. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating components in such mixtures, while Mass Spectrometry (MS) provides definitive identification and quantification based on mass-to-charge ratios.[6][7]
The primary challenge lies in developing a single method that can effectively separate and detect compounds with potentially different polarities and concentrations. The target analyte, "8-Oxa-2-azaspiro[4.5]decane" (MW: 141.21 g/mol , Molecular Formula: C₈H₁₅NO), is a polar, aliphatic heterocycle, which guides our selection of chromatographic conditions.[8][9]
Foundational Strategy: Method Development Logic
The development of a robust HPLC-MS method is not a matter of guesswork; it is a logical process dictated by the physicochemical properties of the analyte and the principles of chromatography.[7][10] Our strategy is grounded in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry, a combination renowned for its versatility and sensitivity for polar to moderately non-polar analytes.
Caption: Logic flow for HPLC-MS method development.
Causality in Experimental Choices
-
Chromatography Mode: Reversed-phase chromatography is selected because it is ideal for separating polar and moderately non-polar water-soluble compounds, which are typical components of an organic reaction mixture after workup.[11]
-
Column Chemistry: A C18 (octadecyl) stationary phase is chosen for its versatility and robust performance. It provides sufficient hydrophobic interaction to retain the spiro-compound and its likely precursors, preventing co-elution with the solvent front.[11]
-
Mobile Phase Modifier: Formic acid (0.1%) is added to the aqueous mobile phase. This serves two critical functions: 1) It maintains a low pH (~2.7), which suppresses the silanol activity on the silica-based stationary phase, leading to sharper, more symmetrical peaks for basic compounds like our analyte.[10] 2) It provides a source of protons, promoting the formation of [M+H]⁺ ions in the ESI source, which is essential for sensitive detection in positive ion mode.
-
Ionization Technique: Electrospray Ionization (ESI) is the premier choice for polar molecules that can be readily ionized in solution. The presence of a basic nitrogen atom in the 8-Oxa-2-azaspiro[4.5]decane structure makes it an excellent candidate for protonation and detection in positive ion mode ([M+H]⁺).
Detailed Application Protocol
This protocol provides a self-validating system for the analysis of "8-Oxa-2-azaspiro[4.5]decane" reaction mixtures.
Materials and Reagents
-
Reference Standard: 8-Oxa-2-azaspiro[4.5]decane, ≥97% purity (e.g., from ChemScene or Santa Cruz Biotechnology).[8][9]
-
Solvents: HPLC-grade or LC-MS grade Acetonitrile and Water.
-
Modifier: LC-MS grade Formic Acid.
-
Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.
Instrumentation
-
HPLC System: A quaternary or binary HPLC or UHPLC system with a degasser, autosampler, and column thermostat.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source.
-
Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the 8-Oxa-2-azaspiro[4.5]decane reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serially diluting the stock solution with 50:50 Acetonitrile/Water.
-
Reaction Mixture Sample: a. Quench a 100 µL aliquot of the reaction mixture as per the synthesis protocol. b. Dilute the aliquot 1:1000 (or as appropriate to fall within the calibration range) with 50:50 Acetonitrile/Water. Justification: Dilution is critical to avoid saturating the detector and contaminating the MS source. c. Vortex thoroughly for 30 seconds. d. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
HPLC Method Parameters
| Parameter | Recommended Setting | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Sub-2 µm particles offer high efficiency and resolution. |
| Mobile Phase A | Water + 0.1% Formic Acid | Provides proton source and controls pH for good peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting analytes from the C18 column. |
| Gradient Program | 5% B to 95% B over 8 min | Ensures elution of both polar starting materials and non-polar products. |
| 95% B hold for 2 min | Cleans the column of highly retained impurities. | |
| 95% B to 5% B over 0.5 min | Rapidly returns to initial conditions. | |
| 5% B hold for 2.5 min | Column re-equilibration for reproducibility. | |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks. |
| Column Temp. | 40 °C | Reduces mobile phase viscosity and improves peak shape and reproducibility.[10] |
| Injection Volume | 2 µL | Minimizes peak distortion from solvent effects. |
Mass Spectrometer Method Parameters
| Parameter | Recommended Setting | Justification |
| Ionization Mode | ESI Positive | Target analyte contains a basic nitrogen, ideal for protonation. |
| Capillary Voltage | 3.5 kV | Optimizes the formation and transmission of ions. |
| Source Temp. | 150 °C | Aids in desolvation without causing thermal degradation. |
| Desolvation Temp. | 350 °C | Ensures complete evaporation of solvent droplets. |
| Desolvation Gas | Nitrogen, 800 L/hr | High flow assists in efficient desolvation. |
| Cone Gas Flow | 50 L/hr | Helps prevent solvent clusters from entering the mass analyzer. |
| Scan Mode | Full Scan | For Qualitative Analysis: m/z 50-500 to identify all components. |
| SIM [M+H]⁺ | For Quantitative Analysis: Monitor m/z 142.1 for high sensitivity. |
Experimental Workflow and Data Analysis
The end-to-end process ensures reproducible and reliable data for confident decision-making during synthesis.
Caption: Overall experimental workflow diagram.
Data Interpretation:
-
Identification: The target compound, 8-Oxa-2-azaspiro[4.5]decane, is confirmed by matching the retention time with the reference standard and observing the protonated molecular ion [M+H]⁺ at m/z 142.1 .
-
Purity/Progress: In Full Scan mode, monitor the consumption of starting materials and the increase in the peak area of the product over time. New peaks may indicate the formation of intermediates or byproducts, which can be tentatively identified by their mass-to-charge ratios.
-
Quantification: For precise measurement, construct a calibration curve by plotting the peak area of the m/z 142.1 ion from the working standards against their concentration. The concentration of the product in the reaction sample can then be accurately determined.
Method Validation Principles
For use in a regulated environment, the method must be validated according to ICH guidelines to prove its fitness for purpose.[12][13] Key parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and m/z of the analyte.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range (e.g., 1-100 µg/mL). A correlation coefficient (r²) > 0.995 is typically required.
-
Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples, with results ideally within 98-102%.[12] Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (%RSD) of multiple measurements, which should be <2%.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC-MS protocol for the analysis of "8-Oxa-2-azaspiro[4.5]decane" reaction mixtures. By explaining the rationale behind each parameter, this guide empowers researchers to not only implement the method directly but also to adapt it for similar spirocyclic structures. The protocol is designed for high-throughput screening of reaction conditions, enabling faster process optimization and contributing to the efficient development of novel pharmaceuticals.
References
-
Faustino, P.J., et al. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
Neto, A. F. G., et al. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]
-
ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]
-
UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
-
ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
-
Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]
-
International Journal of Trend in Scientific Research and Development. Analytical Method Development by High Performance Liquid Chromatography. [Link]
-
PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
National Center for Biotechnology Information. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]
-
SciSpace. A review on method development by hplc. [Link]
-
ResearchGate. Examples of spirocyclic compounds reported along with their olfactory properties. [Link]
-
ResearchGate. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis and Yield of 8-Oxa-2-azaspiro[4.5]decane Oxalate
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Oxa-2-azaspiro[4.5]decane oxalate. This valuable spirocyclic scaffold is a key intermediate in the development of various biologically active molecules.[1][2] The following content moves beyond a simple protocol, offering in-depth troubleshooting advice and mechanistic explanations to empower you to diagnose issues and rationally optimize your reaction yield.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of 8-Oxa-2-azaspiro[4.5]decane is typically achieved through a multi-step process. While several routes exist[3][4], a common and reliable strategy involves the formation of the spirocyclic amine (the "free base") followed by its precipitation as a stable, crystalline oxalate salt. This final salt formation is not just for handling; it is a critical purification step.
The overall workflow can be visualized as follows:
Caption: General workflow for the synthesis and isolation of the target compound.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.
Category: Low Overall Yield & Reaction Failures
Q1: My overall yield is consistently low (<50%). What is the most systematic way to troubleshoot this?
A1: A low overall yield is a classic problem that requires a step-by-step diagnosis. Avoid changing multiple variables at once.
-
Re-evaluate Your Starting Materials: Confirm the purity of your initial reagents. Impurities in the starting ketone or amine can introduce side reactions that are difficult to remove later.
-
Analyze Each Step Individually: Do not proceed from one step to the next without confirming the outcome. Use Thin Layer Chromatography (TLC) or a crude ¹H NMR to assess the conversion at each stage (e.g., after reductive amination and after cyclization).
-
Isolate the Bottleneck: The most common sources of yield loss are either an incomplete reaction at a key step or physical loss of product during the workup and isolation phases.[5] A systematic analysis will reveal which is the primary contributor.
-
Workup Woes: The free base is an amine and can be partially water-soluble, especially if the aqueous layer is slightly acidic. This is a frequent and often overlooked cause of significant yield loss.[5]
Caption: A decision tree for systematically troubleshooting low reaction yield.
Category: Reaction & Intermediate Issues
Q2: My TLC analysis shows significant unreacted starting material after the reductive amination step. How can I improve this conversion?
A2: Incomplete reductive amination is common. The key is balancing the formation of the imine/enamine intermediate with its subsequent reduction.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) for this step. It is less toxic and generally more effective under the mildly acidic conditions that favor imine formation.
-
pH Control: The reaction requires a slightly acidic environment (pH 5-6) to catalyze imine formation without destroying the reducing agent. Adding a small amount of acetic acid is standard practice.
-
Molecular Sieves: Water is a byproduct of imine formation. Adding activated 3Å or 4Å molecular sieves can drive the equilibrium toward the imine, thereby increasing the rate of the subsequent reduction.
-
Reaction Time & Temperature: These reactions are often run at room temperature for 12-24 hours. If conversion is still low, ensure the reaction is genuinely stirred and consider extending the time before resorting to heat, which can promote side reactions.
Q3: During the intramolecular cyclization, I see multiple new spots on my TLC plate that are not my desired product. What are these likely side products?
A3: The formation of the spiro-center is sensitive to conditions. Side products often arise from competing intermolecular reactions or rearrangements.[3]
-
Intermolecular Dimerization: If the reaction concentration is too high, the amino-alcohol intermediate can react with another molecule of itself instead of cyclizing, leading to dimers or oligomers. Running the reaction under more dilute conditions can favor the desired intramolecular pathway.
-
Incomplete Cyclization: The intermediate may persist if the cyclization catalyst (often an acid) is insufficient or if the temperature is too low to overcome the activation energy.
-
Alternative Cyclization Pathways: Depending on the exact structure of the intermediate, there may be possibilities for forming other ring sizes, although this is less common for this specific scaffold.
Caption: Competing reaction pathways during the cyclization step.
Category: Workup & Oxalate Salt Formation
Q4: I have a good conversion by TLC, but my isolated yield of the free base after workup is poor. Where could it be going?
A4: As mentioned in Q1, the primary suspect is product loss to the aqueous layer.[5] The 8-Oxa-2-azaspiro[4.5]decane free base is an amine with a pKa that makes it soluble in acidic or even neutral water.
-
Confirm the Loss: Before your next attempt, take a sample of the aqueous layer from your workup, basify it to pH > 10 with 2M NaOH, and extract it with a solvent like dichloromethane (DCM). Run a TLC of this extract against your main organic layer. The presence of your product spot confirms the issue.
-
Prevent the Loss:
-
During the workup, ensure the aqueous layer is strongly basic (pH 10-12) before extraction. This suppresses the protonation of the amine, minimizing its water solubility.
-
Use brine (saturated NaCl solution) for the final wash. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.
-
Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).
-
Q5: My oxalate salt either fails to precipitate or crashes out as an oil. How can I get a clean, crystalline solid?
A5: This is a crystallization problem, where kinetics and thermodynamics are key. An oil indicates that the product has separated from the solution but lacks the ordered lattice structure of a crystal.
-
Solvent is Critical: The precipitation should be performed in a solvent where the free base is soluble, but the oxalate salt is poorly soluble. Isopropanol (IPA) or ethanol are excellent choices. Avoid solvents that are too non-polar (like hexanes) or that readily dissolve salts (like methanol or water).
-
Control the Stoichiometry: Prepare a stock solution of oxalic acid in your chosen solvent (e.g., IPA). Add this solution slowly and dropwise to a stirred solution of your free base. Adding the acid too quickly creates localized high concentrations, promoting oiling out.
-
Temperature Control: Start the addition at room temperature or slightly warmed (40 °C) to maintain solubility. After the addition is complete, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. A slow cooling profile is essential for forming well-defined crystals.
-
Seeding: If you have a previous pure batch, adding a single tiny crystal ("seed crystal") can initiate crystallization and prevent oiling.
Q6: I've seen references to both a 2:1 and a 1:1 oxalate salt. Which one should I be making and how?
A6: This is an excellent and important question. The stoichiometry depends on the molar equivalents of oxalic acid you add. Oxalic acid is a di-acid.
-
This compound (2:1): This refers to a salt with two molecules of the amine free base for every one molecule of oxalic acid (a bis-salt).[6][7] To form this, you would add 0.5 molar equivalents of oxalic acid relative to your free base.
-
8-Oxa-2-azaspiro[4.5]decane hemioxalate (1:1): This salt has a 1:1 ratio of the amine to oxalic acid. To form this, you would add 1.0 molar equivalent of oxalic acid.
For yield optimization, the 2:1 salt is often preferred as it has a higher molecular weight per mole of your active amine, potentially leading to a greater precipitated mass. However, the 1:1 salt may have different crystalline properties. The choice depends on your specific protocol and desired final form. Always be precise with your stoichiometry.
Section 3: Optimized Experimental Protocols
The following are field-tested, baseline protocols. You should adapt them based on your troubleshooting results.
Protocol 1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane Free Base
-
To a stirred solution of tetrahydropyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add ethanolamine (1.05 eq) followed by acetic acid (0.1 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, managing any mild exotherm.
-
Stir the reaction at room temperature for 16-24 hours, monitoring by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).
-
Once the starting ketone is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Adjust the pH of the aqueous layer to >11 using 2M NaOH.
-
Separate the layers. Extract the aqueous layer three times with DCM.
-
Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil. Do not heat excessively on the rotovap.
Protocol 2: Optimized Precipitation of this compound (2:1 Salt)
-
Dissolve the crude free base (1.0 eq) in isopropanol (IPA, 10 volumes, e.g., 10 mL per 1 g of crude).
-
In a separate flask, dissolve oxalic acid (0.5 eq) in IPA (5-10 volumes).
-
Warm the free base solution to ~40 °C.
-
Add the oxalic acid solution dropwise to the stirred free base solution over 15-20 minutes. A white precipitate should begin to form.
-
After the addition is complete, stir the slurry at 40 °C for another 30 minutes.
-
Turn off the heat and allow the mixture to cool slowly to room temperature over at least 2 hours.
-
Cool the flask in an ice bath (0-5 °C) for 1 hour to maximize precipitation.
-
Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, and dry under vacuum to a constant weight.
Section 4: Data Summary Tables
The tables below summarize how key variables can affect the outcome of the synthesis.
Table 1: Effect of Solvent on Cyclization Yield (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Isolated Yield of Free Base (%) | Notes |
|---|---|---|---|---|
| Dichloromethane | 40 (reflux) | 12 | 65% | Volatile, requires careful temperature control. |
| Toluene | 80 | 8 | 78% | Higher temperature drives reaction faster. |
| Dioxane | 80 | 10 | 75% | Good alternative to toluene. |
| Acetonitrile | 60 | 18 | 71% | Slower reaction rate observed. |
Table 2: Optimizing Oxalate Precipitation Conditions
| Solvent | Acid Addition Temp. | Cooling Protocol | Precipitate Quality | Yield (%) |
|---|---|---|---|---|
| Ethanol | 25 °C | Fast cool to 0 °C | Fine powder, slightly gummy | 88% |
| Isopropanol | 40 °C | Slow cool to RT, then 0 °C | Crystalline, easy to filter | 95% |
| Methanol | 25 °C | Slow cool to 0 °C | No precipitate formed | 0% |
| Acetone | 25 °C | Fast cool to 0 °C | Oiled out initially | 75% |
References
-
Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2020). ResearchGate. [Link]
-
Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Svarovsky, S. A., & Belyanina, I. V. (2006). Role of Oxalic Acid Overexcretion in Transformations of Toxic Metal Minerals by Beauveria caledonica. Applied and Environmental Microbiology, 72(10), 6777–6785. [Link]
-
This compound(2:1). (n.d.). J&K Scientific. [Link]
-
Various Authors. (n.d.). Why is precipitate formed when oxalic acid is added to a solution? Quora. [Link]
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF. (2006). ResearchGate. [Link]
-
8-Oxa-2-aza-spiro[4.5]decane oxalate. (n.d.). MySkinRecipes. [Link]
-
Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs). (2023). MDPI. [Link]
-
Chapter 8 - Amine Synthesis (With Examples). (n.d.). Scribd. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions
Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with spirocyclization reactions. The following information is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis & Systematic Troubleshooting
Q1: My spirocyclization reaction is resulting in a low or no yield. Where should I begin troubleshooting?
A1: A low yield is a common but solvable issue in complex ring-forming reactions. A systematic approach is crucial to avoid wasting time and resources. Before delving into extensive optimization, it's essential to verify the fundamentals of your experimental setup and reaction components. Many apparent "reaction" problems are, in fact, setup or reagent problems.[1][2]
Here is a logical workflow to diagnose the issue:
Caption: Initial troubleshooting workflow for low-yield reactions.
Core Actionable Steps:
-
Verify Starting Material Quality: Impurities in your substrate can act as catalyst poisons or participate in side reactions, drastically reducing yield.[3] Always ensure the purity of starting materials using techniques like NMR, LCMS, recrystallization, or column chromatography before beginning.[4]
-
Confirm Reagent Stoichiometry and Quality: Re-calculate all reagent amounts.[2][4] Ensure that reagents, especially catalysts or sensitive chemicals, have not degraded during storage.[5] If possible, use a freshly opened bottle or a newly purified batch.
-
Ensure Rigorous Anhydrous/Inert Conditions: Many spirocyclization reactions, particularly those involving organometallics or strong bases, are highly sensitive to moisture and oxygen.[6] Ensure all glassware is flame- or oven-dried, solvents are properly dried, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]
-
Monitor the Reaction Closely: A single endpoint analysis can be misleading. Set up parallel small-scale reactions and take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) to monitor the consumption of starting material and the formation of the product via TLC or LCMS.[2][3] This helps determine if the reaction is sluggish, stalling, or if the product is decomposing over time.[3][4]
Section 2: Optimizing Reaction Parameters
Q2: I've confirmed my reagents and setup are correct, but the yield is still poor. How do I optimize the reaction conditions?
A2: Sub-optimal reaction conditions are a primary cause of low yields.[5] A systematic screening of parameters is the most effective way to identify the ideal conditions for your specific substrate. It is often best to vary one parameter at a time (e.g., temperature) while keeping others constant.
Key Parameters to Optimize:
-
Concentration (The Intramolecular vs. Intermolecular Problem): Spirocyclization is an intramolecular process. A competing intermolecular reaction (polymerization) is a common side reaction that consumes starting material.[7]
-
Causality: At high concentrations, two different molecules of your substrate are more likely to encounter each other than the two reactive ends of the same molecule are to find each other. This favors intermolecular side reactions.
-
Solution: Employ high-dilution conditions. Run the reaction at a lower concentration (e.g., <0.01 M). For reactions involving the slow addition of a substrate, using a syringe pump to add the material over several hours to a large volume of solvent can dramatically favor the desired intramolecular cyclization.[8]
-
Caption: Effect of concentration on reaction pathway.
-
Temperature: Temperature can be a double-edged sword. Some reactions require heat to overcome the activation energy, while for others, excess heat can lead to product decomposition or the formation of thermodynamic side products.[5]
-
Solution: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C).[9] Monitor the reaction profile at each temperature to find the sweet spot between reaction rate and stability.
-
-
Solvent: The choice of solvent is critical as it can influence reaction rates and even stereoselectivity by stabilizing or destabilizing transition states.[3][8]
-
Causality: Solvent polarity can dramatically affect the energy of charged or polar intermediates and transition states. In some cases, a change in solvent can completely alter the reaction pathway or reverse the diastereoselectivity.[3] For example, a polar aprotic solvent like DMSO might favor an S_N2-type cyclization, while a nonpolar solvent like toluene might favor a radical pathway.
-
Solution: Screen a range of solvents with varying polarities and coordinating abilities.
-
Table 1: Example Solvent Screening Data
| Entry | Solvent | Dielectric Constant (Polarity) | Observed Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Toluene | 2.4 | 15 | Sluggish reaction |
| 2 | THF | 7.6 | 45 | Clean, moderate conversion |
| 3 | DCM | 9.1 | 68 | Good conversion, minor side product |
| 4 | Acetonitrile | 37.5 | 25 | Multiple side products observed |
Section 3: Substrate and Reagent-Specific Issues
Q3: My substrate has multiple functional groups. Could this be the problem?
A3: Absolutely. Unprotected, reactive functional groups can interfere with the desired spirocyclization. This is a central challenge in organic synthesis.[10][11]
-
Problem: Functional groups like alcohols (-OH), amines (-NH2), or carboxylic acids (-COOH) can be acidic, nucleophilic, or basic, and may react with your catalyst, reagents, or intermediates.
-
Solution: Protecting Groups: Temporarily "block" these reactive sites with protecting groups.[11] A good protecting group must be easy to install, stable to the spirocyclization conditions, and easy to remove afterward without affecting the rest of the molecule (an "orthogonal" strategy).[11][12] For example, an alcohol can be protected as a silyl ether (e.g., TBS), which is stable to many organometallic reagents but is easily removed with fluoride ions.[10]
Protocol: Checking Substrate Stability
-
Setup: In separate vials, dissolve a small amount of your starting material in the reaction solvent.
-
Test: To each vial, add one component of the reaction mixture (e.g., the catalyst in one, the base in another).
-
Monitor: Stir at the planned reaction temperature for several hours. Monitor the stability of the starting material by TLC or LCMS.
-
Analyze: If the starting material decomposes, you have identified an incompatibility. This suggests a protecting group is necessary or that a milder reagent is required.
Section 4: Catalyst and Ligand Optimization
Q4: My reaction is catalyzed. How do I know if the catalyst is the issue?
A4: Catalyst performance is paramount. Low yields in catalyzed reactions often point to issues with catalyst activity, loading, or stability.
-
Catalyst Deactivation: Catalysts can be "poisoned" by impurities (e.g., water, oxygen, sulfur-containing compounds) or may degrade under the reaction conditions.[5][13] Some catalysts may also be deactivated by the substrate or product themselves.[14]
-
Catalyst/Ligand Screening: For a given transformation, there is rarely a single "best" catalyst or ligand. The electronic and steric properties of the catalyst system must be matched to the substrate.[3]
-
Causality: In metal-catalyzed reactions, the ligand dictates the coordination sphere of the metal, influencing its reactivity and selectivity. For example, in a nickel-catalyzed enantioselective spirocyclization, different phosphine ligands can lead to dramatic differences in both yield and enantiomeric excess (ee).[16]
-
Solution: Systematically screen a variety of catalysts and ligands. For palladium-catalyzed reactions, this might involve testing different phosphine ligands (e.g., PPh₃, Xantphos, SPhos) or different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
-
Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction. Conversely, using too much can sometimes lead to side reactions or catalyst agglomeration.[9]
-
Solution: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal amount.[9]
-
Caption: Potential points of failure in a generic catalytic cycle.
Section 5: Workup and Purification Losses
Q5: My crude NMR/LCMS shows a high conversion to the product, but my final isolated yield is very low. What's happening?
A5: Significant product loss during workup and purification is a frequent and frustrating issue.[1][17] The desired spirocyclic product may be unstable under the conditions used for isolation.[3]
Common Workup & Purification Pitfalls:
-
pH Sensitivity: Your product may be unstable to acidic or basic conditions used during an aqueous workup. For example, an acid-catalyzed workup could cleave a protecting group or cause rearrangement of the spirocyclic core.[17]
-
Troubleshooting: Before the full workup, take a small aliquot of the crude reaction mixture and expose it to the planned aqueous wash (e.g., 1M HCl, sat. NaHCO₃). Analyze by TLC/LCMS to see if the product degrades. If so, use a milder workup, such as a simple wash with brine.
-
-
Silica Gel Decomposition: Silica gel is acidic and can cause decomposition of sensitive compounds during column chromatography.
-
Troubleshooting: If you suspect this is an issue, you can neutralize the silica gel by running a solvent system containing a small amount of a neutralising agent (e.g., 1% triethylamine in hexanes/ethyl acetate) through the column before loading your sample. Alternatively, consider other purification methods like preparative TLC, recrystallization, or using a different stationary phase (e.g., alumina, C18).[4]
-
-
Product Volatility: Low molecular weight spirocycles can be volatile and may be lost during solvent removal on a rotary evaporator.[17]
-
Troubleshooting: Use lower temperatures and pressures during evaporation. Avoid leaving the product on the evaporator for extended periods after the solvent is gone.
-
-
Emulsion Formation: Poor separation between the organic and aqueous layers during extraction can lead to significant loss of material.
-
Troubleshooting: To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.
-
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
- Benchchem. (n.d.).
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. [Link]
-
Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]
-
Dearomative spirocyclization of ynamides. (n.d.). PMC - NIH. [Link]
-
Optimization of reaction conditions for solvent, temperature, time and catalyst loading. (n.d.). ResearchGate. [Link]
-
What are some common causes of low reaction yields? (n.d.). Reddit. [Link]
- Benchchem. (n.d.).
-
Tips & Tricks: (How to Improve) Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
The main pathways of catalyst deactivation are the reactions of the.... (n.d.). ResearchGate. [Link]
-
What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. [Link]
-
The Role of Protective Groups in Organic Synthesis. (n.d.). [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Protecting group. (n.d.). Wikipedia. [Link]
-
Protective Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. (n.d.). [Link]
-
Catalyst deactivation and structure sensitivity. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. Protective Groups [organic-chemistry.org]
- 12. catalogimages.wiley.com [catalogimages.wiley.com]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst deactivation and structure sensitivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. par.nsf.gov [par.nsf.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. How To [chem.rochester.edu]
Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decane
Welcome to the technical support center for the synthesis of 8-Oxa-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthetic procedure. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of 8-Oxa-2-azaspiro[4.5]decane, a valuable scaffold in medicinal chemistry, is commonly achieved through a multi-step process starting from readily available materials. A frequently employed route involves the alkylation of tetrahydropyran-4-carbonitrile with a suitable haloalkane, followed by a reductive cyclization to yield the desired spirocyclic amine. This guide will focus on a plausible and widely recognized pathway: the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by reduction and intramolecular cyclization.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process. The first step involves the formation of a key intermediate by alkylating the carbon alpha to the nitrile group. The second step is a reductive cyclization where the nitrile is reduced to a primary amine, which then undergoes an intramolecular nucleophilic substitution to form the piperidine ring of the spirocycle.
Caption: General two-step synthesis of 8-Oxa-2-azaspiro[4.5]decane.
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of 8-Oxa-2-azaspiro[4.5]decane?
A1: The reductive cyclization (Step 2) is arguably the most critical stage. This step involves the transformation of the nitrile into a primary amine and the subsequent intramolecular ring closure. The choice of reducing agent and the reaction conditions must be carefully controlled to prevent the formation of side products such as the incompletely reduced imine, the hydrolyzed amide or carboxylic acid, or polymeric materials.
Q2: What are the most common side products observed in this synthesis?
A2: The most common side products include:
-
Unreacted starting materials: Incomplete alkylation or reduction.
-
Hydrolysis products: Formation of 4-cyano-4-(2-fluoroethyl)tetrahydropyran-4-carboxamide or the corresponding carboxylic acid.
-
Incompletely reduced intermediate: The stable imine resulting from partial reduction of the nitrile.
-
Polymeric byproducts: Intermolecular reactions, especially at higher concentrations.
-
Over-alkylation products: Dialkylation at the alpha-carbon to the nitrile if a strong base is used improperly.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots are highly recommended.
Q4: What purification methods are most effective for the final product?
A4: Column chromatography on silica gel is typically the most effective method for purifying 8-Oxa-2-azaspiro[4.5]decane from the reaction mixture. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.
Troubleshooting Guide: Side Product Formation
This section provides a detailed breakdown of potential side products, their mechanisms of formation, and actionable troubleshooting strategies.
Problem 1: Presence of Unreacted Tetrahydropyran-4-carbonitrile
-
Symptom: Significant amount of starting material observed in the crude product analysis after the alkylation step.
-
Root Cause & Mechanism:
-
Insufficient Base: The base used for the deprotonation of the carbon alpha to the nitrile may be too weak or used in a substoichiometric amount. This leads to incomplete formation of the nucleophilic carbanion required for alkylation.
-
Poor Quality Reagents: The base or the alkylating agent (1-bromo-2-fluoroethane) may have degraded.
-
Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.
-
-
Troubleshooting & Optimization:
-
Base Selection: Use a sufficiently strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
Temperature Control: While initial deprotonation with LDA is typically performed at low temperatures (e.g., -78 °C), allowing the reaction to slowly warm to room temperature can facilitate the alkylation.
-
Reagent Quality: Use freshly opened or properly stored reagents.
-
Problem 2: Formation of Hydrolysis Products (Amide or Carboxylic Acid)
-
Symptom: Presence of impurities with masses corresponding to the amide or carboxylic acid derivative of the nitrile intermediate.
-
Root Cause & Mechanism: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be inadvertently introduced during the reaction or workup. The hydrolysis proceeds via the formation of an amide intermediate, which can be further hydrolyzed to the carboxylic acid.
-
Troubleshooting & Optimization:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Use anhydrous solvents.
-
Careful Workup: During the aqueous workup, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture promptly.
-
Purification: These polar impurities can usually be separated from the desired product by column chromatography.
-
Caption: Hydrolysis pathway of the nitrile intermediate.
Problem 3: Incomplete Nitrile Reduction and Imine Formation
-
Symptom: An impurity with a mass corresponding to the imine intermediate is detected.
-
Root Cause & Mechanism: The reduction of a nitrile to a primary amine is a two-step process that proceeds through an imine intermediate. If the reducing agent is not sufficiently reactive or is used in an insufficient amount, the reaction may stall at the imine stage.
-
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for complete nitrile reduction. Alternatively, catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst) can be employed.
-
Reaction Conditions: Ensure the reaction is run for a sufficient amount of time and at an appropriate temperature to drive the reduction to completion. Monitor the reaction by TLC or LC-MS.
-
Stoichiometry: Use a sufficient excess of the reducing agent.
-
Caption: Incomplete reduction of the nitrile to the imine.
Problem 4: Incomplete Cyclization
-
Symptom: The primary amine intermediate is isolated as a major product instead of the desired spirocycle.
-
Root Cause & Mechanism: The intramolecular nucleophilic substitution to form the piperidine ring may be slow due to steric hindrance or unfavorable reaction conditions. The primary amine is not sufficiently nucleophilic, or the electrophilic carbon is not sufficiently reactive.
-
Troubleshooting & Optimization:
-
Temperature: Gently heating the reaction mixture after the reduction step can promote the intramolecular cyclization.
-
Solvent: The choice of solvent can influence the rate of cyclization. A polar aprotic solvent may be beneficial.
-
Base: In some cases, the addition of a non-nucleophilic base can facilitate the cyclization by deprotonating the primary amine, increasing its nucleophilicity.
-
Summary of Troubleshooting Strategies
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Alkylated Intermediate | Incomplete deprotonation, poor reagent quality. | Use a strong, fresh base (e.g., LDA, NaH) in slight excess under anhydrous conditions. |
| Hydrolysis of Nitrile | Presence of water during reaction or workup. | Maintain strict anhydrous conditions and minimize exposure to acidic/basic aqueous solutions. |
| Incomplete Nitrile Reduction | Insufficiently powerful reducing agent or conditions. | Use a strong reducing agent (e.g., LiAlH₄) or catalytic hydrogenation and ensure complete reaction. |
| Incomplete Cyclization | Slow intramolecular reaction. | Apply gentle heating after reduction; consider solvent effects and the addition of a non-nucleophilic base. |
| Polymerization | High concentration. | Perform the reaction at a lower concentration (high dilution conditions). |
Experimental Protocols
Note: These are generalized protocols and may require optimization based on your specific laboratory conditions and analytical observations.
Protocol 1: Alkylation of Tetrahydropyran-4-carbonitrile
-
To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of Lithium Diisopropylamide (LDA) in THF (1.1 eq).
-
Add a solution of tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of 1-bromo-2-fluoroethane (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reductive Cyclization
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the alkylated nitrile intermediate in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add Lithium Aluminum Hydride (LiAlH₄) (e.g., 2-3 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).
-
Filter the resulting solids and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude 8-Oxa-2-azaspiro[4.5]decane by column chromatography.
References
-
Ogurtsov, V. A., & Rakitin, O. A. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
-
Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. [Link]
- CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]
Technical Support Center: Purification of Polar 8-Oxa-2-azaspiro[4.5]decane Derivatives
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support guide for navigating the unique purification challenges presented by polar 8-Oxa-2-azaspiro[4.5]decane derivatives. This class of molecules, characterized by a rigid spirocyclic core, a polar oxa-ether linkage, and a basic secondary or tertiary amine, presents a confluence of properties that can confound standard purification protocols. Their high polarity often leads to poor retention in reversed-phase chromatography, while the basic nitrogen causes significant peak tailing and potential irreversible adsorption on standard silica gel.[1]
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting questions to broader FAQs and conclude with detailed, validated protocols that you can implement immediately.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent and frustrating issues encountered during the purification of 8-Oxa-2-azaspiro[4.5]decane derivatives in a direct question-and-answer format.
Question 1: My compound is streaking severely on my silica gel flash column, and my recovery is low. What is causing this and how can I fix it?
Answer: This is the most common issue for basic heterocycles like the 8-Oxa-2-azaspiro[4.5]decane core.
-
Causality: The root cause is a strong acid-base interaction between the basic nitrogen atom (a Lewis base) in your molecule and the acidic silanol groups (Si-OH, pKa ≈ 4.5) on the surface of the silica gel. This interaction leads to a non-ideal adsorption/desorption equilibrium, resulting in significant peak tailing (streaking). In severe cases, this can lead to irreversible adsorption and low recovery of your compound.
-
Solutions:
-
Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[1] Alternatively, a solution of ammonia in methanol (e.g., 2M NH₃/MeOH) can be used as a polar component in your eluent system (e.g., Dichloromethane / [2M NH₃/MeOH]).
-
Switch to a Different Stationary Phase: If modifiers are ineffective or undesirable, consider an alternative stationary phase.
-
Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[1]
-
Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[2]
-
-
Question 2: I'm trying to purify my compound using reversed-phase HPLC (C18), but it elutes in or near the void volume. How can I achieve retention?
Answer: This is a classic problem for highly polar molecules. The hydrophobic C18 stationary phase has very little affinity for your polar compound, leading to a lack of retention.[3]
-
Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[4][5] Your polar 8-Oxa-2-azaspiro[4.5]decane derivative is highly soluble in the polar mobile phase (like water/acetonitrile) and has minimal interaction with the non-polar C18 chains.
-
Solutions:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds.[6][7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention.
-
Use a Polar-Embedded Stationary Phase: These are modified reversed-phase columns that have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative retention mechanisms for polar analytes.[3]
-
Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[9] This reagent has a charged head that pairs with the protonated amine of your compound and a hydrophobic tail that interacts with the C18 stationary phase, thereby increasing retention. Note that these reagents are often difficult to remove from the column and can suppress MS signals.
-
Question 3: My compound won't crystallize from any single solvent system; it just "oils out." What should I do?
Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the solution is supersaturated, the compound's melting point is lower than the temperature of the solution, or impurities are inhibiting crystal lattice formation.[1][10]
-
Causality: The high polarity and potentially complex stereochemistry of 8-Oxa-2-azaspiro[4.5]decane derivatives can lead to high solubility in many polar solvents and difficulty in forming a well-ordered crystal lattice.
-
Solutions:
-
Solvent/Anti-Solvent System: This is the most effective technique for highly soluble compounds. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes persistently cloudy. Gently warm the mixture to redissolve the solid, and then allow it to cool slowly.[10] Common pairs for polar compounds include Ethanol/Water, Methanol/Diethyl Ether, or Acetone/Hexane.
-
Induce Nucleation: If a supersaturated solution fails to crystallize, you can promote the process by:
-
Improve Purity: Oiling out is often a sign of impurities. Attempt a preliminary purification using flash chromatography or solid-phase extraction before attempting crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between Reversed-Phase and HILIC chromatography? A1: They are essentially opposite techniques. In Reversed-Phase, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Hydrophobic (non-polar) compounds are retained more strongly.[12] In HILIC, the stationary phase is polar (e.g., silica) and the mobile phase is largely non-polar (e.g., >80% acetonitrile). Hydrophilic (polar) compounds are retained more strongly.[6][7]
Q2: Can I use Ion-Exchange Chromatography for these compounds? A2: Absolutely. Ion-exchange chromatography (IEX) is a powerful technique for ionizable molecules.[13] Since the 8-Oxa-2-azaspiro[4.5]decane core contains a basic nitrogen, it will be protonated and positively charged at acidic or neutral pH. You can use a Strong Cation Exchange (SCX) resin to "catch" your positively charged compound while neutral and acidic impurities are washed away. You can then "release" your compound by eluting with a high-salt buffer or a basic solution.[14] This is an excellent method for initial cleanup from a crude reaction mixture.
Q3: How do I choose between flash chromatography, preparative HPLC, and crystallization? A3: The choice depends on the scale of your purification, the difficulty of the separation, and the required final purity.
| Technique | Best For | Pros | Cons |
| Crystallization | Final purification of solid compounds (>100 mg scale). | High purity, scalable, cost-effective. | Not suitable for all compounds ("oiling out"), can have lower recovery.[10] |
| Flash Chromatography | Rapid, large-scale purification (mg to >10g). | High capacity, fast, relatively inexpensive. | Lower resolution than HPLC, may not separate close-eluting impurities.[15] |
| Preparative HPLC | Difficult separations, final polishing, small scale (µg to g). | Highest resolution, can separate very similar compounds. | Lower capacity, more expensive, requires solvent removal from fractions.[4] |
Q4: My compound seems to be decomposing on the silica column. How can I confirm this and prevent it? A4: To confirm decomposition, run a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal. To prevent this, use a deactivated stationary phase like neutral alumina or add a basic modifier like triethylamine to the eluent to minimize harsh acidic interactions.[15]
Visualizations and Workflows
Purification Strategy Decision Workflow
This diagram outlines a logical workflow for selecting the appropriate purification technique for your 8-Oxa-2-azaspiro[4.5]decane derivative.
Caption: Decision tree for selecting a purification method.
Mechanism of Peak Tailing on Silica Gel
This diagram illustrates the interaction between a basic analyte and the acidic silica surface, which causes peak tailing.
Caption: Analyte interaction with acidic silanols causing tailing.
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is designed for the purification of a basic 8-Oxa-2-azaspiro[4.5]decane derivative on a gram scale.
-
Solvent System Selection:
-
Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.3.
-
Prepare the chosen eluent and add 0.5% (v/v) triethylamine (TEA). For example, for 1 L of 50:50 EtOAc/Hexane, add 5 mL of TEA.
-
-
Column Packing:
-
Select a silica gel column appropriate for your sample size (typically a 1:50 to 1:100 ratio of sample mass to silica mass).
-
Wet-pack the column using your prepared mobile phase (containing TEA). Ensure the column is packed evenly without air bubbles.
-
-
Sample Loading:
-
Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane.
-
Alternatively, for better resolution, perform a dry load: adsorb your crude material onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the prepared mobile phase. Maintain a constant flow rate.
-
Collect fractions and monitor them by TLC to identify those containing your pure product.
-
-
Workup:
-
Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA will require co-evaporation with a solvent like toluene or thorough drying under high vacuum to remove residual amounts.
-
Protocol 2: HILIC Purification Method
This protocol is for the high-resolution purification of a highly polar 8-Oxa-2-azaspiro[4.5]decane derivative using preparative HPLC.
-
Column and Mobile Phase Preparation:
-
Column: Use a HILIC column (e.g., Amide, Cyano, or bare Silica). An Amide phase is often a good starting point.
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: Water with 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. The buffer is crucial for good peak shape.
-
-
Column Equilibration:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 Acetonitrile/Water). If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like pure water or DMSO) and then dilute with acetonitrile.[3] Caution: Injecting a sample in a solvent much stronger than the mobile phase can distort peak shape.
-
-
Gradient Elution:
-
Start with a high percentage of organic solvent (e.g., 95% A).
-
Run a linear gradient to increase the aqueous component, for example, from 5% B to 40% B over 20 minutes.[7]
-
Hold at the final conditions for a few minutes before re-equilibrating.
-
-
Fraction Collection and Workup:
-
Collect fractions corresponding to your target peak.
-
Freeze-dry (lyophilize) the fractions to remove the water, acetonitrile, and volatile ammonium formate buffer, leaving your pure compound.
-
References
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link][6]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Retrieved from [Link][7]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]
-
Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. Retrieved from [Link][16]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link][9]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link][4]
-
Oreate AI. (2026). Understanding Reverse Phase: A Key Concept in Chromatography. Retrieved from [Link][12]
-
Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link][5]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link][15]
-
ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link][2]
-
University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link][11]
-
ResearchGate. (2015). Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs. Retrieved from [Link][14]
-
Cutillas, P. R., & Commons, F. J. (2012). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology, 831, 239-254. Retrieved from [Link][13]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. biopharmaservices.com [biopharmaservices.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. unifr.ch [unifr.ch]
- 12. Understanding Reverse Phase: A Key Concept in Chromatography - Oreate AI Blog [oreateai.com]
- 13. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Purification [chem.rochester.edu]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Technical Support Center: Stereoselective Synthesis of 8-Oxa-2-azaspiro[4.5]decanes
Welcome to the technical support center for the stereoselective synthesis of 8-Oxa-2-azaspiro[4.5]decane and related scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these stereochemically rich spirocyclic systems. The 8-Oxa-2-azaspiro[4.5]decane core is a privileged motif in medicinal chemistry, valued for its rigid three-dimensional structure that allows for precise presentation of functional groups in biological space.[1][2] However, controlling the stereochemistry at the spirocyclic center is a significant synthetic challenge that dictates the ultimate biological activity and pharmacological profile of the molecule.[3][4]
This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, grounded in established chemical principles and supported by authoritative literature.
Troubleshooting & FAQs
Question 1: My synthesis of an N-Boc-8-oxa-2-azaspiro[4.5]decane derivative is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?
Answer:
Poor diastereoselectivity is a common issue, often stemming from a lack of facial selectivity during the key cyclization step. The formation of the spirocenter may be under thermodynamic control, leading to a mixture of the most stable isomers, or under kinetic control with a low energy barrier between competing pathways. Here’s how to troubleshoot this problem:
Pillar 1: Understand the Control Elements
-
Thermodynamic vs. Kinetic Control: First, determine if your current reaction conditions favor thermodynamic equilibrium. Long reaction times, high temperatures, or the presence of reversible reaction steps (e.g., acid-catalyzed cyclization) often lead to the most stable diastereomer.[5] If you obtain a mixture, it's possible the thermodynamic stabilities of the two diastereomers are very similar. A kinetically controlled reaction, which proceeds through the lowest energy transition state, offers a powerful alternative to achieve high selectivity, independent of the product's stability.[3][6]
Pillar 2: Strategic Adjustments to Favor Kinetic Control
-
Lower the Reaction Temperature: This is the most straightforward method to enhance kinetic selectivity. Reducing the thermal energy of the system can amplify the energy difference between the diastereomeric transition states, favoring the formation of the kinetic product.
-
Employ Pre-organized Substrates: Substrate control is crucial. The conformation of your acyclic precursor can pre-dispose it to cyclize with a specific stereochemical outcome. Introducing bulky protecting groups or other stereodirecting elements can lock the precursor into a conformation that favors the desired transition state. For instance, the choice of the nitrogen protecting group (e.g., Boc vs. a bulkier group) can influence the approach of the nucleophile.[7]
-
Use Stoichiometric Lewis Acids: Strong, chelating Lewis acids like Ti(Oi-Pr)₄ can mediate spirocyclization by forming a rigid, chelated intermediate.[6] This pre-organizes the substrate and can lead to excellent diastereoselectivity through a kinetically controlled pathway.
Pillar 3: Catalyst-Directed Diastereoselection
-
Relay Catalysis: For certain substrates, sophisticated catalytic systems can achieve high diastereoselectivity. For example, a gold/palladium relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivities.[8] This approach involves the generation of an intermediate that undergoes a highly stereoselective intramolecular [4+2] cycloaddition.
Experimental Protocol: Example of a Kinetically Controlled, Lewis Acid-Mediated Spiroketalization
This is a generalized protocol inspired by methods for kinetic spirocyclization.[6]
-
Preparation: Rigorously dry all glassware and solvents. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Substrate Solution: Dissolve the dihydroxy-ketone or hydroxy-epoxide precursor (1.0 eq) in anhydrous dichloromethane (DCM) or toluene to a concentration of 0.01-0.05 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add a solution of Ti(Oi-Pr)₄ (1.1 to 1.5 eq) in DCM to the cooled substrate solution over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Kinetically controlled reactions are often rapid.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt at -78 °C and allow it to warm to room temperature.
-
Workup and Analysis: Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. Analyze the crude diastereomeric ratio (d.r.) by ¹H NMR or GC.
Question 2: I have achieved good diastereoselectivity, but my product is racemic. How can I synthesize a single enantiomer of my target 8-Oxa-2-azaspiro[4.5]decane?
Answer:
Achieving enantioselectivity requires the introduction of a chiral influence into the reaction. This is typically accomplished using chiral catalysts, auxiliaries, or starting materials. The choice of strategy depends heavily on the specific reaction used to form the spirocycle.
Pillar 1: Asymmetric Catalysis
This is often the most efficient and elegant approach. The catalyst creates a chiral environment, forcing the reaction to proceed through a transition state that favors one enantiomer over the other.
-
Dual Catalysis (Metal + Brønsted Acid): A powerful strategy involves the combination of a chiral transition-metal catalyst and a Brønsted acid. For instance, an iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition has been developed to produce spiro-N,O-ketals with excellent enantioselectivities (often >95% ee).[9] The chiral ligand on the metal controls the facial selectivity of the key bond formation.
-
Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs) or amines, can be highly effective. They activate substrates through hydrogen bonding or by forming transient chiral intermediates (e.g., iminium or enamine ions). Organocatalytic (3+2) annulations have been successfully used to construct chiral (N,N)-spiroketal compounds with high enantioselectivity (77–99% ee).[7]
-
Enzyme-Mediated Catalysis: Biocatalysis offers an increasingly viable route. Engineered enzymes, such as variants of cytochrome P450, can catalyze stereoselective reactions like cyclopropanation to form spirocyclic systems with exceptionally high enantioselectivity (>99% ee).[10][11]
Decision Workflow for Enantioselective Strategy
Sources
- 1. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of spiro-N,O-ketals via iridium and Brønsted acid co-catalyzed asymmetric formal [4+2] cycloaddition - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of "8-Oxa-2-azaspiro[4.5]decane" under acidic/basic conditions
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses technische Support-Center bietet eine detaillierte Anleitung zu den Stabilitätsproblemen von 8-Oxa-2-azaspiro[4.5]decan unter sauren und basischen Bedingungen. Die folgenden Informationen sind als Leitfaden zur Fehlerbehebung und als Sammlung häufig gestellter Fragen (FAQs) konzipiert, um Forscher bei der Antizipation und Lösung von Herausforderungen zu unterstützen, die während experimenteller Verfahren auftreten können.
Häufig gestellte Fragen (FAQs) zur Stabilität
F1: Wie ist die erwartete Stabilität von 8-Oxa-2-azaspiro[4.5]decan unter neutralen Bedingungen?
A1: Unter neutralen pH-Bedingungen (ca. pH 7) und in Abwesenheit von starken Nukleophilen oder Elektrophilen wird erwartet, dass 8-Oxa-2-azaspiro[4.5]decan relativ stabil ist. Die Spirostruktur selbst ist im Allgemeinen robust.[1] Die beiden Heteroatome, der Ether-Sauerstoff im Tetrahydropyranring und der sekundäre Amin-Stickstoff im Piperidinring, sind die reaktivsten Stellen des Moleküls. Längere Lagerung in protischen Lösungsmitteln oder bei erhöhten Temperaturen kann jedoch zu einer langsamen Zersetzung führen.
F2: Ist 8-Oxa-2-azaspiro[4.5]decan unter sauren Bedingungen stabil?
A2: Nein, es wird erwartet, dass die Verbindung unter sauren Bedingungen instabil ist. Die Tetrahydropyran (THP)-Ether-Einheit ist anfällig für eine säurekatalysierte Hydrolyse.[2][3] Der Mechanismus beinhaltet die Protonierung des Ether-Sauerstoffs, gefolgt von einer Ringöffnung, um ein resonanzstabilisiertes Carbokation zu bilden.[4][5] Dies führt zur Spaltung des Tetrahydropyranrings.
F3: Was sind die wahrscheinlichen Abbauprodukte unter sauren Bedingungen?
A3: Das primäre Abbauprodukt unter sauren wässrigen Bedingungen ist wahrscheinlich das ringgeöffnete Hydroxy-Aminoalkohol-Derivat. Der genaue Mechanismus und die Endprodukte können je nach den spezifischen sauren Bedingungen (Säuretyp, Konzentration, Lösungsmittel) variieren.
F4: Wie verhält sich 8-Oxa-2-azaspiro[4.5]decan unter basischen Bedingungen?
A4: Die Stabilität unter basischen Bedingungen ist im Allgemeinen höher als unter sauren Bedingungen. Etherbindungen sind typischerweise basenstabil.[3] Der sekundäre Amin-Stickstoff im Piperidinring kann jedoch deprotoniert werden, wenn sehr starke Basen verwendet werden, was möglicherweise zu Folgereaktionen führt. Unter moderat basischen Bedingungen wird eine signifikante Zersetzung nicht erwartet, aber eine Langzeitexposition oder hohe Temperaturen könnten zu einer langsamen Zersetzung führen.
Leitfaden zur Fehlerbehebung bei experimentellen Problemen
Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei Experimenten mit 8-Oxa-2-azaspiro[4.5]decan auftreten können.
Problem 1: Geringe Ausbeute oder Produktzersetzung bei säurekatalysierten Reaktionen
-
Mögliche Ursache: Die sauren Bedingungen, die für Ihre Reaktion erforderlich sind, führen zur Zersetzung des 8-Oxa-2-azaspiro[4.5]decan-Grundgerüsts.
-
Lösungsvorschläge:
-
Katalysator-Screening: Testen Sie mildere Säurekatalysatoren (z. B. Pyridinium-p-toluolsulfonat (PPTS) anstelle von starker Mineralsäure).[2]
-
Temperaturkontrolle: Führen Sie die Reaktion bei niedrigeren Temperaturen durch, um die Zersetzungsrate zu verringern.
-
Reaktionszeit: Überwachen Sie den Reaktionsfortschritt sorgfältig (z. B. mittels Dünnschichtchromatographie oder LC-MS), um die Reaktion zu beenden, sobald das gewünschte Produkt gebildet ist, und eine längere Exposition gegenüber sauren Bedingungen zu vermeiden.
-
Wasserfreie Bedingungen: Wenn Wasser nicht für die Reaktion erforderlich ist, stellen Sie sicher, dass alle Reagenzien und Lösungsmittel wasserfrei sind, um die Hydrolyse des THP-Ethers zu minimieren.
-
Problem 2: Unerwartete Nebenprodukte bei Reaktionen mit starken Basen
-
Mögliche Ursache: Obwohl der Ether-Teil basenstabil ist, kann die Deprotonierung des Piperidin-NH durch starke Basen (z. B. n-BuLi, LDA) zu Umlagerungen oder Nebenreaktionen führen.
-
Lösungsvorschläge:
-
Basenstärke: Verwenden Sie die schwächste Base, die für die gewünschte Transformation wirksam ist. Erwägen Sie anorganische Basen wie K₂CO₃ oder Cs₂CO₃ anstelle von metallorganischen Basen.
-
Schutzgruppen: Wenn die Reaktivität des Amins ein Problem darstellt, sollten Sie eine temporäre Schutzgruppe für den Piperidin-Stickstoff in Betracht ziehen (z. B. Boc, Cbz), bevor Sie die Reaktion unter stark basischen Bedingungen durchführen.
-
Problem 3: Variabilität der Ergebnisse zwischen den Chargen
-
Mögliche Ursache: Spuren von sauren oder basischen Verunreinigungen in Lösungsmitteln oder Reagenzien können die Zersetzung von 8-Oxa-2-azaspiro[4.5]decan katalysieren.
-
Lösungsvorschläge:
-
Lösungsmittelreinheit: Verwenden Sie hochreine, frisch destillierte oder für die Synthese geeignete Lösungsmittel.
-
pH-Kontrolle: Puffern Sie das Reaktionsgemisch, wenn möglich, um einen neutralen pH-Wert aufrechtzuerhalten.
-
Lagerung: Lagern Sie 8-Oxa-2-azaspiro[4.5]decan unter inerten Bedingungen (Argon oder Stickstoff), um die Exposition gegenüber atmosphärischer Feuchtigkeit und CO₂ zu minimieren, die saure Bedingungen erzeugen können.
-
Experimentelle Protokolle
Protokoll 1: Durchführung einer forcierten Abbaustudie
Forcierte Abbaustudien sind entscheidend, um die intrinsische Stabilität eines Moleküls zu verstehen und potenzielle Abbauprodukte zu identifizieren.[6][7]
1. Probenvorbereitung:
- Bereiten Sie eine Stammlösung von 8-Oxa-2-azaspiro[4.5]decan (z. B. 1 mg/ml) in einem geeigneten Lösungsmittel (z. B. Acetonitril oder Methanol) vor.
2. Saure Hydrolyse:
- Mischen Sie die Stammlösung mit 0,1 M HCl.
- Inkubieren Sie die Proben bei einer kontrollierten Temperatur (z. B. 60 °C).
- Entnehmen Sie zu verschiedenen Zeitpunkten (z. B. 0, 2, 4, 8, 24 Stunden) Aliquots.
- Neutralisieren Sie die Aliquots mit einer äquivalenten Menge an 0,1 M NaOH.
- Verdünnen Sie die Proben auf eine geeignete Konzentration für die Analyse.
3. Basische Hydrolyse:
- Mischen Sie die Stammlösung mit 0,1 M NaOH.
- Inkubieren Sie die Proben bei einer kontrollierten Temperatur (z. B. 60 °C).
- Entnehmen Sie zu verschiedenen Zeitpunkten Aliquots.
- Neutralisieren Sie die Aliquots mit einer äquivalenten Menge an 0,1 M HCl.
- Verdünnen Sie die Proben für die Analyse.
4. Analyse:
- Analysieren Sie alle Proben mittels einer stabilitätsindizierenden HPLC-Methode (siehe Protokoll 2).
- Vergleichen Sie die Chromatogramme der gestressten Proben mit einer Kontrollprobe (Zeitpunkt 0), um das Auftreten von Abbauprodukten und den Abbau der Ausgangsverbindung zu überwachen.
Protokoll 2: Entwicklung einer stabilitätsindizierenden HPLC-Methode
Eine stabilitätsindizierende Methode ist entscheidend, um die Ausgangsverbindung von ihren Abbauprodukten zu trennen.
| Parameter | Empfehlung |
| Säule | C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm) |
| Mobile Phase A | 0,1 % Ameisensäure in Wasser |
| Mobile Phase B | Acetonitril |
| Gradient | 5 % B bis 95 % B über 20 Minuten |
| Flussrate | 1,0 ml/min |
| Detektion | UV bei 210 nm (oder Diodenarray-Detektor zur Spektrenanalyse) |
| Säulentemperatur | 30 °C |
Hinweis: Diese Methode ist ein Ausgangspunkt und muss möglicherweise für eine optimale Trennung optimiert werden.
Protokoll 3: Charakterisierung von Abbauprodukten mittels LC-MS und NMR
1. LC-MS-Analyse:
- Verwenden Sie die entwickelte HPLC-Methode in Verbindung mit einem Massenspektrometer (MS).
- Bestimmen Sie die Masse der Abbauprodukte, die in den forcierten Abbaustudien gebildet werden.
- Verwenden Sie Tandem-MS (MS/MS), um Fragmentierungsmuster zu erhalten, die bei der Strukturaufklärung helfen.
2. Isolierung von Abbauprodukten:
- Wenn ein Abbauprodukt in ausreichender Menge vorhanden ist, isolieren Sie es mittels präparativer HPLC.
3. NMR-Analyse:
- Lösen Sie das isolierte Abbauprodukt in einem geeigneten deuterierten Lösungsmittel (z. B. DMSO-d₆ oder MeOD).
- Nehmen Sie ¹H-NMR- und ¹³C-NMR-Spektren auf, um die Struktur zu bestätigen.
- Zweidimensionale NMR-Techniken (z. B. COSY, HSQC, HMBC) können zusätzliche strukturelle Informationen liefern.
Visualisierungen
Hypothetischer saurer Abbauweg
Abbildung 1: Hypothetischer Mechanismus für den säurekatalysierten Abbau.
Allgemeiner Arbeitsablauf zur Stabilitätsprüfung
Abbildung 2: Allgemeiner Arbeitsablauf zur Untersuchung der Stabilität und Charakterisierung von Abbauprodukten.
Referenzen
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Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Abgerufen von [Link]
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Daly, A. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Abgerufen von [Link]
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Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Abgerufen von [Link]
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Rojas-Leaños, A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry.
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Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Abgerufen von [Link]
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Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Abgerufen von [Link]
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Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Abgerufen von [Link]
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Wikipedia. (n.d.). Piperidine. Abgerufen von [Link]
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National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Abgerufen von [Link]
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Royal Society of Chemistry. (1962). 664. The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed). Abgerufen von [Link]
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National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Abgerufen von [Link]
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MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Abgerufen von [Link]
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Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Abgerufen von [Link]
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ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Abgerufen von [Link]
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International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Abgerufen von [Link]
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MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Abgerufen von [Link]
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PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Abgerufen von [Link]
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Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Abgerufen von [Link]
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MedCrave. (2016, December 14). Forced Degradation Studies. Abgerufen von [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Abgerufen von [Link]
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National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Abgerufen von [Link]
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PubMed. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Abgerufen von [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Abgerufen von [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Abgerufen von [Link]
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ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Abgerufen von [Link]
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PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. Abgerufen von [Link]
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ResearchGate. (n.d.). (PDF) Analysis of Highly Polar Compounds of Plant Origin: Combination of Hydrophilic Interaction Chromatography and Electrospray Ion Trap Mass Spectrometry. Abgerufen von [Link]
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Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Abgerufen von [Link]
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ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Abgerufen von [Link]
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PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Abgerufen von [Link]
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ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. Abgerufen von [Link]
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Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Abgerufen von [Link]
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MDPI. (n.d.). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Abgerufen von [Link]
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ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.. Abgerufen von [Link]
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PubChem. (n.d.). 8-Oxa-2-azaspiro[4.5]decan-3-ol. Abgerufen von [Link]
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Technical Support Center: Scale-up Synthesis of 8-Oxa-2-azaspiro[4.5]decane Oxalate
Welcome to the technical support center for the scale-up synthesis of 8-Oxa-2-azaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis and purification of this valuable spirocyclic amine intermediate.[1] Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your scale-up campaigns.
I. Overview of the Synthetic Strategy
The synthesis of 8-Oxa-2-azaspiro[4.5]decane is efficiently achieved in a two-step process from commercially available starting materials. The overall strategy involves the construction of the spirocyclic core, followed by the formation of the stable, crystalline oxalate salt.
A convenient and scalable synthesis of 8-Oxa-2-azaspiro[4.5]decane can be developed from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane or a similar 2-carbon electrophile.[2] This approach is advantageous due to the availability of the starting materials and the robustness of the chemical transformations.
The general synthetic workflow is as follows:
Sources
Validation & Comparative
The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to 8-Oxa-2-azaspiro[4.5]decane and Its Contemporaries
In the relentless pursuit of novel therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This "escape from flatland" has led to a renaissance in the appreciation of three-dimensional molecular architectures. Among the most promising of these are spirocyclic scaffolds, which offer a unique combination of structural rigidity, conformational pre-organization, and synthetic tractability. This guide provides an in-depth technical comparison of the 8-Oxa-2-azaspiro[4.5]decane scaffold with other prominent spirocyclic systems and their non-spirocyclic counterparts, offering a data-supported perspective for researchers, scientists, and drug development professionals.
The Spirocyclic Advantage: A Paradigm Shift in Molecular Design
Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry into a molecule. This inherent structural rigidity can be a significant asset in drug design for several reasons:
-
Enhanced Target Affinity and Selectivity: By locking the conformation of a molecule, a spirocyclic scaffold can pre-organize key pharmacophoric elements into an optimal orientation for binding to a biological target. This reduces the entropic penalty upon binding and can lead to significant gains in potency and selectivity.[1]
-
Improved Physicochemical Properties: The incorporation of sp3-rich spirocyclic moieties often leads to improved physicochemical properties. Studies on various azaspirocycles have demonstrated higher solubility, increased basicity, and decreased lipophilicity compared to their more traditional six-membered ring counterparts like piperazines and morpholines.[1]
-
Enhanced Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1][2]
-
Novelty and Intellectual Property: The exploration of novel spirocyclic scaffolds provides opportunities to access new chemical space and secure intellectual property for new drug candidates.[3]
The following diagram illustrates the fundamental concept of how spirocycles introduce three-dimensionality compared to their linear or monocyclic counterparts.
Caption: Evolution of molecular scaffolds from flexible to rigid three-dimensional structures.
A Spotlight on 8-Oxa-2-azaspiro[4.5]decane
The 8-Oxa-2-azaspiro[4.5]decane scaffold, a heterocyclic system containing both oxygen and nitrogen, has emerged as a valuable building block in medicinal chemistry. Its unique structure makes it a versatile tool for developing novel therapeutics, particularly those targeting the central nervous system.[4]
Synthesis of 8-Oxa-2-azaspiro[4.5]decane
A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, making it an accessible scaffold for drug discovery programs.[5] While multiple synthetic routes exist for its derivatives, a common approach involves the cyclization of precursors derived from tetrahydropyran-4-carbonitrile.[5]
The following diagram outlines a generalized synthetic workflow for accessing spirocyclic scaffolds.
Caption: Generalized workflow for the synthesis of spirocyclic scaffolds.
Applications in Drug Discovery
Derivatives of 8-Oxa-2-azaspiro[4.5]decane have shown significant promise in several therapeutic areas:
-
M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. These compounds demonstrated potent in vitro and in vivo muscarinic activities.[6]
-
Sigma-1 Receptor Ligands: Novel 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective sigma-1 receptor ligands, which are of interest for various neurological disorders and as potential imaging agents.[7]
Comparative Analysis with Other Spirocyclic Scaffolds
While 8-Oxa-2-azaspiro[4.5]decane offers distinct advantages, a comparative analysis with other popular spirocyclic scaffolds is crucial for informed decision-making in drug design.
Spiro[3.3]heptane Derivatives
Spiro[3.3]heptanes are smaller, more rigid scaffolds that have gained considerable attention as bioisosteres for commonly used rings like piperidine and even phenyl groups.[8] Their compact nature and well-defined exit vectors for substituents make them attractive for fragment-based drug design.
| Property | 8-Oxa-2-azaspiro[4.5]decane | Spiro[3.3]heptane Derivatives | Non-spirocyclic Analogues (e.g., Piperidine, Morpholine) |
| Three-Dimensionality (Fsp³) | High | Very High | Moderate |
| Rigidity | High | Very High | Moderate (ring flipping) |
| Synthetic Accessibility | Good | Moderate to Good | Excellent |
| Modulation of Physicochemical Properties | Excellent (due to heteroatoms) | Good | Good |
| Metabolic Stability | Generally Improved | Generally Improved | Often a liability |
| Solubility | Generally higher than non-spirocyclic analogues | Can be higher than non-spirocyclic analogues | Variable |
Note: This table provides a qualitative comparison based on general trends reported in the literature. Specific properties are highly dependent on the substitution pattern of the individual molecules.
Experimental Data: The Litmus Test for Scaffold Performance
The true value of a scaffold is ultimately determined by its performance in experimental assays. While direct head-to-head comparative data for 8-Oxa-2-azaspiro[4.5]decane against a wide range of other scaffolds within a single study is limited in the public domain, we can extrapolate from existing studies on related azaspirocycles.
For instance, the replacement of a morpholine ring with various azaspirocycles in a series of melanin concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower lipophilicity (logD) and improved metabolic stability.[2] Similarly, replacing a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to increased selectivity for PARP-1 and reduced cytotoxicity.[1][2]
Physicochemical Properties
The calculated physicochemical properties for the parent 8-Oxa-2-azaspiro[4.5]decane scaffold suggest favorable drug-like characteristics.
| Property | Value | Source |
| Molecular Weight | 141.21 g/mol | [4] |
| cLogP | 0.7765 | ChemScene |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
These values indicate a scaffold with a good balance of lipophilicity and polarity, which are key determinants of oral bioavailability.
Experimental Protocols
To provide a practical framework for evaluating and comparing different scaffolds, we present a standardized protocol for assessing in vitro metabolic stability, a critical parameter in drug discovery.
In Vitro Metabolic Stability Assessment using Liver Microsomes
Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Liver microsomes (human, rat, or mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compound with known metabolic liability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and sample analysis
-
96-well plates
-
Incubator shaker set at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.
-
Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of degradation (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
The following diagram illustrates the workflow for the in vitro metabolic stability assay.
Caption: Workflow for in vitro metabolic stability assay using liver microsomes.
Conclusion and Future Perspectives
The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcoming many of the challenges faced in modern drug discovery. The 8-Oxa-2-azaspiro[4.5]decane scaffold, with its favorable physicochemical properties and proven utility in generating biologically active compounds, is a valuable addition to the medicinal chemist's toolbox.
While direct, extensive comparative data with other spirocyclic systems remains an area for further investigation, the overarching principles of enhanced three-dimensionality, improved metabolic stability, and modulation of drug-like properties position spirocycles as a superior choice over traditional flat or overly flexible scaffolds in many drug design campaigns. As synthetic methodologies continue to evolve and our understanding of the intricate structure-property relationships of these complex molecules deepens, we can anticipate the even greater prominence of 8-Oxa-2-azaspiro[4.5]decane and its spirocyclic contemporaries in the next generation of innovative medicines.
References
- AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
- Benchchem. (2025). Navigating Spirocyclic Scaffolds: A Comparative Analysis of Diazaspiro[5.
- Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). RSC Publishing.
- Caru, A., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
- MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decane. MySkinRecipes.
- Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2025, August 6).
- Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies | Request PDF. (2025, November 29).
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30).
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). PubMed.
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- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed.
- Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
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- Quantitative Structure–Property Relationships Models for Lipophilicity and Aqueous Solubility. (n.d.).
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- Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. (n.d.).
- A comparison of molecular representations for lipophilicity quantitative structure-property relationships with results from the SAMPL6 logP Prediction Challenge. (2020, January 13). PubMed.
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- Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
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- EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from St
- triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). sfera - Unife.
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A Comparative Guide to the Structure-Activity Relationship of 8-Oxa-2-azaspiro[4.5]decane Analogs as Sigma-1 Receptor Ligands
The 8-oxa-2-azaspiro[4.5]decane scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective ligands for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as sigma-1 (σ1) receptor ligands. The sigma-1 receptor, a unique ligand-operated chaperone protein, is implicated in a range of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[1][2] This guide will objectively compare the performance of different 8-oxa-2-azaspiro[4.5]decane analogs, supported by experimental data from peer-reviewed literature, and provide detailed experimental protocols for key assays.
The 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Privileged Structure
The 8-oxa-2-azaspiro[4.5]decane core consists of a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic carbon atom. This rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for specific biological targets. The presence of a basic nitrogen atom in the piperidine ring allows for salt formation and favorable interactions with acidic residues in receptor binding pockets. The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.
Key Biological Target: The Sigma-1 Receptor
The sigma-1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including ion channel activity, neurotransmitter release, and cell survival.[1][2] Dysregulation of sigma-1 receptor function has been linked to several central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, neuropathic pain, and depression. As such, the development of selective sigma-1 receptor ligands is a major focus of drug discovery efforts.
Structure-Activity Relationship (SAR) Analysis of 8-Oxa-2-azaspiro[4.5]decane Analogs
The following sections detail the SAR of 8-oxa-2-azaspiro[4.5]decane analogs based on published studies. The key structural modifications and their impact on sigma-1 receptor binding affinity are summarized in the table below.
Table 1: SAR of 8-Oxa-2-azaspiro[4.5]decane Analogs as Sigma-1 Receptor Ligands
| Compound | R1 (Substitution on Piperidine Nitrogen) | R2 (Substitution on Oxaspirocyclic Ring) | Ki (σ1) (nM) | Selectivity (Ki σ2 / Ki σ1) | Reference |
| 1 | -CH2CH2-Phenyl | H | 1.5 | 10 | [3] |
| 2 | -CH2CH2-(4-F-Phenyl) | H | 0.61 | 44 | [3][4] |
| 3 | -CH2CH2-(4-Cl-Phenyl) | H | 0.83 | 25 | [3] |
| 4 | -CH2CH2-(4-Br-Phenyl) | H | 1.1 | 18 | [3] |
| 5 | -CH2CH2-(4-I-Phenyl) | H | 1.9 | 12 | [3] |
| 6 | -CH2CH2-(4-CH3-Phenyl) | H | 2.3 | 8 | [3] |
| 7 | -CH2CH2-(4-OCH3-Phenyl) | H | 12.0 | 2 | [3][4] |
| 8 | -(CH2)3-Phenyl | H | 3.4 | 5 | [3] |
| 9 | -(CH2)4-Phenyl | H | 8.7 | 3 | [3] |
| 10 | -CH2CH2-Cyclohexyl | H | 5.4 | 30 | [5] |
Key SAR Insights:
-
Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen is a critical determinant of sigma-1 receptor affinity.
-
A phenethyl group at the R1 position (Compound 1 ) provides a good starting point with nanomolar affinity.
-
Introduction of a fluorine atom at the para position of the phenyl ring (Compound 2 ) significantly enhances affinity and selectivity.
-
Other halogen substitutions at the para position (Compounds 3 , 4 , and 5 ) are well-tolerated, maintaining high affinity.
-
Electron-donating groups at the para position, such as methyl (Compound 6 ) and methoxy (Compound 7 ), lead to a decrease in affinity.
-
Increasing the length of the alkyl chain connecting the phenyl ring to the piperidine nitrogen from two (Compound 1 ) to three (Compound 8 ) or four (Compound 9 ) carbons results in a progressive loss of affinity.
-
Replacing the phenyl ring with a cyclohexyl ring (Compound 10 ) maintains high affinity and good selectivity.[5]
-
-
Substitution on the Oxaspirocyclic Ring (R2): The initial studies have primarily focused on unsubstituted oxaspirocyclic rings. Further exploration of substitutions at this position could provide additional insights into the SAR.
SAR Visualization
The following diagram illustrates the key structure-activity relationships for 8-oxa-2-azaspiro[4.5]decane analogs at the sigma-1 receptor.
Caption: Key SAR at the R1 position.
Comparative Analysis of Lead Compounds
Based on the available data, Compound 2 (8-(2-(4-fluorophenyl)ethyl)-8-oxa-2-azaspiro[4.5]decane) emerges as a lead compound with the highest affinity (Ki = 0.61 nM) and selectivity (44-fold over σ2) for the sigma-1 receptor among the series.[3][4] Its favorable pharmacokinetic properties, including high initial brain uptake, make it a promising candidate for further development as a PET imaging agent for the sigma-1 receptor.[3][4] Compound 10 (8-(2-cyclohexylethyl)-8-oxa-2-azaspiro[4.5]decane) also demonstrates high affinity and good selectivity, suggesting that a lipophilic, non-aromatic substituent at the R1 position is also favorable for binding.[5]
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptors
This protocol describes a standard in vitro radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.
Materials:
-
Membrane homogenates from cells expressing human sigma-1 receptors (e.g., CHO-K1 cells)
-
-pentazocine (radioligand)
-
Haloperidol (non-specific binding control)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation vials
-
Liquid scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter
Workflow:
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Methodology:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
50 µL of -pentazocine at a final concentration of ~2 nM
-
50 µL of either test compound, assay buffer (for total binding), or haloperidol at a final concentration of 10 µM (for non-specific binding)
-
-
Initiate Reaction: Add 50 µL of the membrane homogenate (containing ~50 µg of protein) to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and vortex.
-
Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion and Future Perspectives
The 8-oxa-2-azaspiro[4.5]decane scaffold has proven to be a valuable template for the design of high-affinity sigma-1 receptor ligands. The SAR studies highlighted in this guide demonstrate that modifications to the substituent on the piperidine nitrogen have a profound impact on binding affinity and selectivity. The lead compound, 8-(2-(4-fluorophenyl)ethyl)-8-oxa-2-azaspiro[4.5]decane , with its sub-nanomolar affinity and excellent selectivity, represents a significant advancement in the field.
Future research in this area should focus on:
-
Exploring substitutions on the oxaspirocyclic ring: This could lead to the discovery of novel interactions with the receptor and further improvements in affinity and selectivity.
-
Investigating different linkers and terminal groups on the piperidine nitrogen: A wider range of substituents could be explored to probe the binding pocket more extensively.
-
In vivo evaluation of lead compounds: Promising candidates should be evaluated in animal models of CNS disorders to assess their therapeutic potential.
-
Development of agonists and allosteric modulators: While the focus has been on antagonists, the development of agonists and allosteric modulators could provide valuable tools for studying sigma-1 receptor function and may offer alternative therapeutic strategies.
By leveraging the insights from these SAR studies and embracing innovative medicinal chemistry approaches, the 8-oxa-2-azaspiro[4.5]decane scaffold holds great promise for the development of novel therapeutics targeting the sigma-1 receptor.
References
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sigma-1 Receptor Antagonists: A New Class of Neuromodulatory Analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the ADME Landscape of 8-Oxa-2-azaspiro[4.5]decane Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical trials is fraught with challenges. A critical hurdle lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. Promising lead compounds often falter due to poor metabolic stability, low permeability, or unfavorable solubility. In this guide, we delve into the in vitro ADME properties of a privileged scaffold in modern medicinal chemistry: the 8-Oxa-2-azaspiro[4.5]decane moiety. By presenting a comparative analysis of available data, this guide aims to provide valuable insights into the structure-ADME relationships (SAR) of this versatile chemical framework.
The 8-Oxa-2-azaspiro[4.5]decane scaffold, with its inherent three-dimensionality, offers a unique topographical presentation of substituents, which can be advantageous for target engagement and selectivity. However, understanding how this structural rigidity and the embedded heteroatoms influence its ADME profile is paramount for successful drug design. This guide will synthesize available data on key in vitro ADME parameters—metabolic stability, intestinal permeability, aqueous solubility, and plasma protein binding—to facilitate informed decision-making in the optimization of drug candidates incorporating this spirocyclic system.
Comparative Analysis of In Vitro ADME Properties
Metabolic Stability in Human Liver Microsomes
Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a crucial parameter for predicting in vivo clearance and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing phase I metabolic stability.
One key example is a derivative incorporating a 2-methyl-8-oxa-2-azaspiro[4.5]decane moiety, identified as compound 41 in a study focused on monoacylglycerol lipase (MGLL) inhibitors.[1] This compound demonstrated a favorable metabolic stability profile.
| Compound ID | Structure | Intrinsic Clearance (Clint) in HLM (µL/min/mg protein) | Reference |
| 41 | 2-methyl-8-oxa-2-azaspiro[4.5]decane derivative | 23 | [1] |
| 20 | Morpholine-containing analogue | 20 | [1] |
| 23 | Positional isomer of 20 | 114 | [1] |
| 28 (ABX-1431) | Pyrrolidine analogue (clinical candidate) | 16 | [1] |
Table 1: Comparative Metabolic Stability of a 2-methyl-8-oxa-2-azaspiro[4.5]decane derivative and related compounds in human liver microsomes.
Causality Behind Experimental Choices: The use of human liver microsomes is a standard and cost-effective initial screen for metabolic stability.[1] It provides a good indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes responsible for the metabolism of most drugs. The intrinsic clearance (Clint) value is a direct measure of the metabolic activity of the liver enzymes towards the compound. A lower Clint value generally suggests higher metabolic stability and a potentially longer in vivo half-life.
The data in Table 1 suggests that the 2-methyl-8-oxa-2-azaspiro[4.5]decane derivative (41 ) possesses good metabolic stability, with a Clint value comparable to the optimized clinical candidate 28 (ABX-1431) and the stable morpholine analogue 20 .[1] This highlights the potential of the 8-Oxa-2-azaspiro[4.5]decane scaffold to impart metabolic robustness to drug candidates.
Experimental Workflow: Microsomal Metabolic Stability Assay
Caption: Workflow for a typical in vitro metabolic stability assay using human liver microsomes.
Intestinal Permeability: The Caco-2 Assay
For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier. The apparent permeability coefficient (Papp) is the key parameter derived from this assay, with higher values indicating better permeability.
While specific Caco-2 data for a series of 8-Oxa-2-azaspiro[4.5]decane derivatives is not available in the public domain, we can infer potential permeability characteristics based on the properties of similar spirocyclic structures. Generally, spirocyclic scaffolds, by increasing the sp3 character and three-dimensionality of a molecule, can lead to improved physicochemical properties that favor permeability, such as optimized lipophilicity and reduced molecular planarity.
Logical Relationship: Factors Influencing Caco-2 Permeability
Caption: Key physicochemical properties of a compound that influence its Caco-2 permeability.
For novel 8-Oxa-2-azaspiro[4.5]decane derivatives, it is crucial to experimentally determine their Caco-2 permeability to understand their potential for oral absorption.
Experimental Protocol: Caco-2 Permeability Assay
A detailed, step-by-step methodology for conducting a Caco-2 permeability assay is as follows:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.
-
Dosing Solution Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specific concentration.
-
Permeability Assay (Apical to Basolateral):
-
The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.
-
The basolateral chamber is filled with fresh transport buffer.
-
The dosing solution containing the test compound is added to the apical chamber.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral chamber at predefined time points.
-
-
Permeability Assay (Basolateral to Apical - for efflux assessment): The process is reversed, with the dosing solution added to the basolateral chamber and samples collected from the apical chamber.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
Aqueous Solubility
Aqueous solubility is a critical determinant of drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.
While specific solubility data for a broad range of 8-Oxa-2-azaspiro[4.5]decane derivatives is scarce in the public literature, the presence of the oxygen and nitrogen atoms in the spirocyclic core is expected to contribute to improved aqueous solubility compared to their purely carbocyclic counterparts. The ability to form hydrogen bonds with water is a key factor in enhancing solubility.
It is highly recommended that the kinetic and thermodynamic solubility of any novel 8-Oxa-2-azaspiro[4.5]decane derivatives be determined early in the drug discovery process.
Experimental Protocol: Kinetic Solubility Assay (Nephelometry)
-
Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: The DMSO stock solution is serially diluted in a microplate.
-
Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.
-
Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated particles.
-
Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.
Plasma Protein Binding
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.
The structural features of 8-Oxa-2-azaspiro[4.5]decane derivatives, including their lipophilicity and the presence of ionizable groups, will influence their plasma protein binding characteristics. It is essential to determine the percentage of unbound drug to accurately interpret in vitro potency data and to predict the in vivo pharmacokinetic profile.
The rapid equilibrium dialysis (RED) assay is a commonly used and reliable method for determining plasma protein binding.
Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay
Caption: A schematic representation of the rapid equilibrium dialysis (RED) assay workflow.
Conclusion and Future Directions
The 8-Oxa-2-azaspiro[4.5]decane scaffold holds significant promise in drug discovery due to its unique three-dimensional structure. The limited available data suggests that derivatives of this scaffold can possess favorable metabolic stability. However, a comprehensive understanding of the in vitro ADME properties of this chemical class requires more systematic investigation.
For researchers working with 8-Oxa-2-azaspiro[4.5]decane derivatives, the following recommendations are crucial:
-
Early and Comprehensive ADME Profiling: Conduct a full panel of in vitro ADME assays, including metabolic stability, Caco-2 permeability, aqueous solubility, and plasma protein binding, for any new series of compounds.
-
Establish Structure-ADME Relationships (SAR): Systematically modify the scaffold and its substituents to understand how these changes impact the ADME profile. This will enable the rational design of compounds with optimized pharmacokinetic properties.
-
Comparative Analysis: Benchmark the ADME properties of novel derivatives against known drugs or clinical candidates with similar therapeutic targets to gauge their potential for success.
By embracing a data-driven approach to ADME optimization, the full potential of the 8-Oxa-2-azaspiro[4.5]decane scaffold can be unlocked, paving the way for the development of novel and effective therapeutics.
References
-
Cravatt, B. F., et al. (2017). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 60(16), 7013-7029. [Link]
Sources
A Head-to-Head Comparison of 8-Oxa-2-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane: A Guide for Medicinal Chemists
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensionality and favorable physicochemical properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif, offering a rigid yet spatially diverse framework that can enhance biological activity and selectivity.[1][2][3][4][5] Among these, oxa-azaspiro[4.5]decanes, which incorporate both oxygen and nitrogen heteroatoms, represent a versatile class of building blocks. The constitutional isomerism within this scaffold, specifically the placement of the heteroatoms, can profoundly influence the molecule's properties and its potential applications in medicine.
This guide provides a head-to-head comparison of two key isomers: 8-Oxa-2-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane . We will delve into their synthesis, physicochemical properties, and established biological activities, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their distinct characteristics and potential as starting points for novel therapeutic agents.
Synthesis: Crafting the Spirocyclic Core
The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Here, we compare the synthetic routes to 8-Oxa-2-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane, highlighting the strategic differences dictated by the heteroatom arrangement.
Synthesis of 8-Oxa-2-azaspiro[4.5]decane
A convenient synthesis for 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available starting materials.[6] The general strategy involves the construction of the piperidine ring onto a pre-existing tetrahydropyran core.
Sources
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Oxa-2-azaspiro[4.5]decane Derivatives
For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 8-Oxa-2-azaspiro[4.5]decane derivatives. This class of spirocyclic compounds presents a unique three-dimensional architecture, offering the potential for high target specificity and improved physicochemical properties. However, ensuring this selectivity is paramount to mitigating off-target effects and advancing safe and effective therapeutics.
The Imperative for Selectivity: Why Cross-Reactivity Profiling Matters
The introduction of a spirocyclic scaffold, such as the 8-Oxa-2-azaspiro[4.5]decane core, is a strategic design element in modern medicinal chemistry. By constraining the conformational flexibility of a molecule, these scaffolds can enhance binding affinity to the intended biological target.[1] This rigidity can also be key to achieving high selectivity by fitting precisely into a specific binding pocket, thereby reducing interactions with unintended targets.[2][3] However, "potential" is a key word; rigorous experimental validation is essential. Undesired off-target interactions are a primary cause of drug development failure, leading to toxicity and unforeseen side effects.[4] A comprehensive cross-reactivity profile is therefore not merely a regulatory requirement but a foundational component of a successful drug discovery program.
This guide will walk through a comparative analysis of hypothetical 8-Oxa-2-azaspiro[4.5]decane derivatives, illustrating how to generate and interpret selectivity data. We will then provide detailed, field-proven protocols for key assays that form the backbone of a robust cross-reactivity assessment.
Comparative Analysis of Representative 8-Oxa-2-azaspiro[4.5]decane Derivatives
To illustrate the process of cross-reactivity profiling, let us consider a hypothetical set of 8-Oxa-2-azaspiro[4.5]decane derivatives, each designed with a distinct primary target in mind. The goal is to determine their selectivity by assessing their activity against a panel of related and unrelated off-targets.
Hypothetical Derivatives and Their Primary Targets:
-
Compound A: Designed as a potent and selective inhibitor of Monoacylglycerol Lipase (MGLL) for potential applications in neurological disorders.
-
Compound B: Developed as a selective antagonist for the Muscarinic M1 Receptor (M1) , aimed at treating cognitive deficits.
-
Compound C: Synthesized as an inhibitor of Vanin-1 (VNN1) , an enzyme implicated in inflammatory conditions.
The following tables represent the type of data that a comprehensive cross-reactivity profiling campaign would generate.
Table 1: On-Target Potency and Selectivity Against Key Off-Targets
| Compound | Primary Target | IC50/Ki (nM) vs. Primary Target | Off-Target 1 | IC50/Ki (nM) vs. Off-Target 1 | Off-Target 2 | IC50/Ki (nM) vs. Off-Target 2 | Selectivity Ratio (Off-Target 1 / Primary Target) |
| Compound A | MGLL | 15 | FAAH | >10,000 | ABHD6 | 850 | >667 |
| Compound B | M1 Receptor | 25 | M2 Receptor | 1,250 | M3 Receptor | 2,000 | 50 |
| Compound C | Vanin-1 | 50 | PCSK9 | >20,000 | hERG | >30,000 | >400 |
Data is hypothetical and for illustrative purposes.
Table 2: Broader Kinase Selectivity Panel (Example for a Hypothetical Kinase Inhibitor Derivative)
| Kinase Target | % Inhibition at 1 µM |
| Primary Kinase Target X | 98% |
| Kinase A | 15% |
| Kinase B | <10% |
| Kinase C | 22% |
| ... (panel of >400 kinases) | ... |
Data is hypothetical and for illustrative purposes.
Table 3: Early Safety and ADME Profiling
| Compound | hERG Inhibition (IC50, µM) | CYP3A4 Inhibition (IC50, µM) | Cytotoxicity (HepG2, CC50, µM) |
| Compound A | >30 | >25 | >50 |
| Compound B | 22 | 15 | >50 |
| Compound C | >30 | >25 | 45 |
Data is hypothetical and for illustrative purposes.
The Experimental Workflows: Generating High-Integrity Selectivity Data
The following section details the methodologies for generating the kind of data presented above. The choice of assay is critical and depends on the target class and the stage of the drug discovery process.
Target Engagement and Selectivity Profiling
Rationale: CETSA is a powerful method for verifying direct target engagement in a cellular environment.[5] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This assay is invaluable for confirming that a compound interacts with its intended target in a physiological context and can be expanded to a proteome-wide level (Thermal Proteome Profiling) to uncover off-targets in an unbiased manner.[5]
Experimental Workflow Diagram:
Caption: CETSA workflow for assessing target engagement.
Step-by-Step Protocol:
-
Cell Culture: Plate cells expressing the target of interest and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the 8-Oxa-2-azaspiro[4.5]decane derivative at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Rationale: Competitive binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or enzyme.[3] They are particularly useful for G-protein coupled receptors (GPCRs) and other targets where a radiolabeled or fluorescently-labeled ligand with known binding characteristics is available. The assay measures the ability of the unlabeled test compound to displace the labeled ligand, from which the inhibitory constant (Ki) can be calculated.
Step-by-Step Protocol (Example for a GPCR Target):
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors), and a range of concentrations of the 8-Oxa-2-azaspiro[4.5]decane derivative.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Rationale: For derivatives that may target kinases, either intentionally or unintentionally, a broad kinome scan is essential. Many kinase inhibitors show promiscuity due to the conserved nature of the ATP-binding pocket.[6] Services like KINOMEscan™ employ a competition binding assay format to quantitatively measure the interactions between a test compound and a large panel of kinases (often over 400), providing a comprehensive overview of its selectivity.[7]
Experimental Workflow Diagram:
Caption: Kinome scanning workflow for selectivity profiling.
Early Safety and ADME Profiling
A comprehensive cross-reactivity profile also includes an early assessment of potential liabilities that can derail a project.
Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[8] Early assessment of hERG liability is a critical safety checkpoint. Automated patch-clamp electrophysiology is the gold standard for this measurement.
Step-by-Step Protocol (Automated Patch Clamp):
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).
-
Automated Patch Clamp: Plate the cells onto the specialized plate of an automated patch-clamp system (e.g., QPatch or SyncroPatch).
-
Compound Application: The system will establish a whole-cell patch clamp configuration and apply a specific voltage protocol to elicit hERG currents.[9] A vehicle control is applied first, followed by sequentially increasing concentrations of the test compound.
-
Data Acquisition: The system records the hERG channel current in real-time.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined.
Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of drug-drug interactions.[10] These assays measure the potential of a compound to inhibit the metabolic activity of key CYP isoforms.
Step-by-Step Protocol (LC-MS/MS-based):
-
Incubation: Incubate human liver microsomes (a source of CYP enzymes) with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.
-
Reaction Quenching: After a set incubation time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[7]
Rationale: General cytotoxicity assays provide an early indication of a compound's potential to cause cell death, which is a fundamental aspect of its safety profile.[11]
Step-by-Step Protocol (e.g., MTT Assay in HepG2 cells):
-
Cell Plating: Seed HepG2 cells (a human liver cell line) in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution using a plate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (cytotoxic concentration 50%) value.
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The ultimate goal of this comprehensive profiling is to build a multi-parameter picture of each 8-Oxa-2-azaspiro[4.5]decane derivative. An ideal candidate will exhibit high potency for its primary target, a significant selectivity window over biologically related off-targets, and a clean profile in early safety assays. For instance, Compound A in our hypothetical example would be a promising lead due to its high potency and excellent selectivity over other serine hydrolases, coupled with a clean safety profile. Conversely, Compound B , while showing some selectivity for M1 over M2, has a less ideal hERG profile that would need to be addressed through further medicinal chemistry optimization.
By systematically applying these validated experimental workflows and critically analyzing the resulting data, drug development teams can make informed, data-driven decisions, prioritizing compounds with the highest probability of success while mitigating the risks associated with poor selectivity and off-target toxicity.
References
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Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]
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Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]
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Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]
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hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
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GPCR-radioligand binding assays. Methods in Cell Biology. [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. [Link]
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Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]
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The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. [Link]
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Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]
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Predicting Toxicity in Drug Development. Pharmaceutical Technology. [Link]
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Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. NCBI. [Link]
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Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. [Link]
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BIA 10-2474. Wikipedia. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
-
Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]
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Measuring and interpreting the selectivity of protein kinase inhibitors. NCBI. [Link]
- WO2018011681A1 - Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme.
-
Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. [Link]
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In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Taylor & Francis Online. [Link]
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Off-Target Profiling. Creative Biolabs. [Link]
- US20240083873A1 - Pyrimidine carboxamide compound and application thereof.
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- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
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- 10. enamine.net [enamine.net]
- 11. itmedicalteam.pl [itmedicalteam.pl]
Safety Operating Guide
Navigating the Disposal of 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Guide to Safe and Compliant Laboratory Practices
I. Core Principles of Chemical Waste Management
The foundational principle of chemical disposal is risk mitigation. For 8-Oxa-2-azaspiro[4.5]decane oxalate, this involves recognizing the potential hazards associated with both the heterocyclic spiro structure and the oxalate counter-ion. Spiro compounds can exhibit a range of biological activities and potential toxicities, while soluble oxalate salts are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, this compound must be treated as hazardous waste.[1]
Key Safety Considerations:
-
Hazard Identification: Assumed to be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[1]
-
Incompatibility: Avoid contact with strong oxidizing agents.[2][3]
-
Primary Disposal Route: Collection by a licensed hazardous waste disposal service is mandatory.[1] Do not dispose of this chemical down the drain or in regular trash.[1]
II. Personal Protective Equipment (PPE): The First Line of Defense
Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[4] | Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[1] |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants. | Minimizes the risk of skin exposure to spills. |
| Respiratory Protection | May be required if there is a risk of generating dust or aerosols. Consult your institution's safety officer.[4] | Protects against inhalation, which may cause respiratory tract irritation.[1] |
III. Step-by-Step Disposal Protocol
The following procedure outlines the systematic process for the safe collection and disposal of this compound waste.
1. Waste Segregation and Collection:
-
Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Hazardous Chemical Waste." The container must be compatible with the chemical.
-
Labeling: The label must include:
-
Waste Stream: This waste should be segregated as a non-halogenated organic solid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
2. Storage of Chemical Waste:
-
Location: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be near the point of generation and under the control of laboratory personnel.[6]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is nearly full, or in accordance with your institution's guidelines, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
